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  • Product: Mequitazine, (R)-
  • CAS: 147780-50-5

Core Science & Biosynthesis

Foundational

(R)-Mequitazine's Interaction with the Histamine H1 Receptor: A Deep Dive into its Molecular Mechanism

This technical guide provides an in-depth exploration of the molecular mechanism of action of (R)-Mequitazine, a second-generation antihistamine, at the histamine H1 receptor. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the molecular mechanism of action of (R)-Mequitazine, a second-generation antihistamine, at the histamine H1 receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of its binding kinetics, inverse agonist properties, and the structural basis of its activity.

Introduction: The Evolution of H1 Antihistamines and the Significance of Mequitazine

Histamine H1 receptor antagonists are a cornerstone in the management of allergic conditions. First-generation antihistamines, while effective, were often limited by their sedative side effects due to their ability to cross the blood-brain barrier. The development of second-generation agents, such as Mequitazine, marked a significant advancement, offering a more favorable safety profile with reduced central nervous system effects[1]. Mequitazine, a phenothiazine derivative, competitively inhibits the binding of histamine to H1 receptors, thereby alleviating the symptoms of allergic reactions[1][2][3].

A critical aspect of modern pharmacology is the understanding of stereoselectivity in drug action. Mequitazine is a chiral molecule, and its enantiomers can exhibit different pharmacological properties. While much of the literature discusses mequitazine as a racemic mixture, this guide will focus on the (R)-enantiomer and the current understanding of its specific interactions with the H1 receptor.

The Histamine H1 Receptor: A Gq-Protein Coupled Receptor with Constitutive Activity

The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change that activates the associated Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream effects of histamine, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

An important characteristic of the H1 receptor is its constitutive activity. This means that even in the absence of an agonist like histamine, a fraction of the H1 receptor population exists in an active conformation, leading to a basal level of signaling. This intrinsic activity is a key factor in understanding the mechanism of action of many second-generation antihistamines, including Mequitazine.

(R)-Mequitazine's Mechanism of Action: Beyond Simple Antagonism

(R)-Mequitazine's primary mechanism of action is as a competitive antagonist at the histamine H1 receptor. It binds to the same site as histamine, thereby preventing the endogenous ligand from activating the receptor and triggering the allergic response[1][2][3].

However, a more nuanced understanding reveals that Mequitazine and many other second-generation antihistamines are not merely neutral blockers. They are, in fact, inverse agonists . An inverse agonist not only blocks the action of the agonist but also reduces the constitutive activity of the receptor. It achieves this by preferentially binding to and stabilizing the inactive conformation of the H1 receptor, shifting the conformational equilibrium away from the active state. This results in a decrease in the basal signaling of the receptor, even in the absence of histamine. This inverse agonism is thought to contribute significantly to the therapeutic efficacy of these drugs[4][5].

The following diagram illustrates the two-state model of H1 receptor activation and the differential effects of agonists, neutral antagonists, and inverse agonists like (R)-Mequitazine.

cluster_receptor H1 Receptor Conformations cluster_ligands Ligand Interactions Inactive (R) Inactive (R) Active (R) Active (R) Inactive (R)->Active (R) Constitutive Activity Histamine (Agonist) Histamine (Agonist) Histamine (Agonist)->Active (R) Binds and Stabilizes Neutral Antagonist Neutral Antagonist Neutral Antagonist->Inactive (R) Binds to both states Neutral Antagonist->Active (R) (R)-Mequitazine (Inverse Agonist) (R)-Mequitazine (Inverse Agonist) (R)-Mequitazine (Inverse Agonist)->Inactive (R) Binds and Stabilizes Active (R*) Active (R*)

Caption: H1 Receptor Two-State Model and Ligand Effects.

Binding Affinity and Stereoselectivity

A study on a quaternary ammonium derivative of mequitazine, mequitamium iodide, reported a high affinity for rat brain histamine H1 receptors with a Ki value of 9 nM[2]. Another study reported that mequitazine has a Ki in the range of 5.0-38 nM for muscarinic receptors, indicating some potential for off-target effects at higher concentrations[6].

Importantly, research suggests that the antihistaminic activity of mequitazine is stereoselective. One study indicated that the l-enantiomer (levo-mequitazine) possesses a stronger potency for the H1 receptor than the racemic mixture. Given that mequitazine is a phenothiazine derivative, the levo-enantiomer corresponds to the (S)-configuration. This implies that the (R)-enantiomer may have a lower affinity for the H1 receptor compared to the (S)-enantiomer.

Table 1: Reported Binding Affinities Related to Mequitazine

CompoundReceptorTissue SourceKi ValueReference
Mequitamium IodideHistamine H1Rat Brain Membranes9 nM[2]
MequitazineMuscarinicBovine Cerebral Cortex5.0-38 nM[6]

Molecular Interactions with the H1 Receptor

The precise molecular interactions of (R)-Mequitazine with the H1 receptor have not been fully elucidated through co-crystallization studies. However, insights can be gleaned from site-directed mutagenesis and molecular modeling studies of the H1 receptor with other antagonists, including those with a phenothiazine scaffold.

Key amino acid residues within the transmembrane (TM) domains of the H1 receptor have been identified as crucial for antagonist binding. These include:

  • Aspartic acid 107 (Asp107) in TM3: This residue is thought to form a crucial ionic interaction with the protonated amine group present in most H1 antagonists[7].

  • Aromatic residues (e.g., Trp428, Tyr431, Phe432, Phe435): These residues in the binding pocket are believed to engage in π-π stacking and hydrophobic interactions with the aromatic rings of the antagonist molecules[8][9].

The phenothiazine core of Mequitazine, with its tricyclic structure, likely engages in extensive hydrophobic and van der Waals interactions within this pocket. The quinuclidinyl moiety would position the protonated nitrogen to interact with Asp107. The stereochemistry of the (R)-enantiomer would dictate the precise orientation of these interactions, influencing its binding affinity and inverse agonist activity.

The following diagram illustrates a hypothetical binding model of (R)-Mequitazine within the H1 receptor binding pocket based on available data for other antagonists.

cluster_receptor H1 Receptor Binding Pocket cluster_residues Key Residues cluster_ligand (R)-Mequitazine TM3 TM3 TM5 TM5 TM6 TM6 TM7 TM7 Asp107 Asp107 Trp428 Trp428 Phe432 Phe432 Phe435 Phe435 Phenothiazine Core Phenothiazine Core Phenothiazine Core->Trp428 Hydrophobic/ π-π Stacking Phenothiazine Core->Phe432 Hydrophobic/ π-π Stacking Phenothiazine Core->Phe435 Hydrophobic/ π-π Stacking Quinuclidinyl Moiety Quinuclidinyl Moiety Quinuclidinyl Moiety->Asp107 Ionic Interaction

Caption: Hypothetical Binding of (R)-Mequitazine in the H1 Receptor.

Experimental Protocols for Characterization

The characterization of (R)-Mequitazine's interaction with the H1 receptor involves a combination of binding and functional assays. The following are representative protocols that form a self-validating system for assessing its mechanism of action.

Radioligand Binding Assay

This assay directly measures the affinity of (R)-Mequitazine for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (R)-Mequitazine for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-mepyramine (a well-characterized H1 antagonist).

  • (R)-Mequitazine.

  • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., triprolidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add increasing concentrations of (R)-Mequitazine.

  • Add a fixed concentration of [³H]-mepyramine to all wells.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of (R)-Mequitazine. The IC50 (concentration of (R)-Mequitazine that inhibits 50% of specific [³H]-mepyramine binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay for Inverse Agonism

This assay measures the ability of (R)-Mequitazine to reduce the constitutive activity of the H1 receptor.

Objective: To demonstrate the inverse agonist activity of (R)-Mequitazine by measuring its effect on basal inositol phosphate (IP) accumulation.

Materials:

  • Intact cells expressing the human H1 receptor.

  • (R)-Mequitazine.

  • [³H]-myo-inositol.

  • Histamine (as a positive control for agonism).

  • Cell culture medium.

  • Lithium chloride (LiCl) to inhibit IP degradation.

  • Ion-exchange chromatography columns or a commercial IP assay kit.

Protocol:

  • Cell Labeling: Plate cells expressing the H1 receptor and label them overnight with [³H]-myo-inositol in inositol-free medium.

  • Treatment: Wash the cells and pre-incubate with LiCl-containing buffer.

  • Add increasing concentrations of (R)-Mequitazine to the cells. A set of wells should be treated with histamine as a positive control, and another set with vehicle as a baseline control.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding a suitable extraction solution (e.g., perchloric acid).

  • IP Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using ion-exchange chromatography or a commercial assay kit.

  • Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

  • Data Analysis: Plot the amount of IP accumulation against the concentration of (R)-Mequitazine. A concentration-dependent decrease in basal IP levels below the vehicle control indicates inverse agonist activity.

Caption: Experimental Workflow for Characterizing (R)-Mequitazine.

Conclusion

(R)-Mequitazine exerts its therapeutic effects through a sophisticated mechanism of action at the histamine H1 receptor. It acts as a competitive antagonist, preventing histamine from binding and initiating the allergic cascade. More significantly, it functions as an inverse agonist, stabilizing the inactive conformation of the receptor and reducing its constitutive activity. This dual action provides a more comprehensive blockade of H1 receptor-mediated signaling. While the precise molecular interactions and the exact binding affinity of the (R)-enantiomer require further investigation, the available evidence points to a stereoselective interaction with key residues in the receptor's binding pocket. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of the pharmacology of (R)-Mequitazine and other H1 receptor modulators.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Mequitazine? Retrieved from [Link]

  • Taylor & Francis. (2018). Mequitazine – Knowledge and References. Retrieved from [Link]

  • Small Molecule Pathway Database. (2017-09-19). Mequitazine H1-Antihistamine Action. Retrieved from [Link]

  • PubMed. (n.d.). High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Retrieved from [Link]

  • PubChem. (n.d.). Mequitazine. Retrieved from [Link]

  • SciSpace. (2016-01-19). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Second-Generation H1-Receptor Antagonists, Mequitazine, Azelastine and Desloratadine Activate Caspase-8, Caspase-3, and Gasdermin E and Induce Cell Death Showing Pyroptotic-Like Features in Macrophages at Excessively High Concentrations. Retrieved from [Link]

  • PubMed. (2011-12-21). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. Retrieved from [Link]

  • PharmaCompass. (n.d.). Mequitazine. Retrieved from [Link]

  • PMC. (2021-03-22). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Retrieved from [Link]

  • PubMed. (n.d.). Identification of amino acid residues responsible for agonist-induced down-regulation of histamine H(1) receptors. Retrieved from [Link]

  • PubMed. (n.d.). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualization of ligand interactions with amino acid residues of H1 histamine receptor, Asp107, Lys179, Lys191, Asn198, and Trp428. Retrieved from [Link]

  • PMC. (2024-03-20). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Retrieved from [Link]

  • ResearchGate. (2025-10-16). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and.... Retrieved from [Link]

  • PubMed. (n.d.). Muscarinic Cholinergic and Histamine H1 Receptor Binding of Phenothiazine Drug Metabolites. Retrieved from [Link]

  • Notables de la Ciencia. (n.d.). Antihistaminergics and inverse agonism. Potential therapeutic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

  • ACS Publications. (2025-10-09). Mathematical Modeling of H1-Antihistamines: A QSPR Approach Using Topological Indices. Retrieved from [Link]

  • PubMed. (n.d.). [Pharmacological study of mequitazine (LM-209) (I). Antagonistic actions of chemical mediators (author's transl)]. Retrieved from [Link]

  • ResearchGate. (2025-08-07). (PDF) Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H-1 Receptor Gene Expression. Retrieved from [Link]

  • PMC. (2025-05-30). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Retrieved from [Link]

  • PMC. (n.d.). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. Retrieved from [Link]

  • MDPI. (2020-06-08). Elucidation of Inverse Agonist Activity of Bilastine. Retrieved from [Link]

  • PubMed. (1994-09-15). Site-directed Mutagenesis of the Histamine H1 Receptor: Roles of Aspartic acid107, asparagine198 and threonine194. Retrieved from [Link]

  • bioRxiv. (2023-02-16). Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The areas of amino acids surrounding doxepin in the crystal structure of H1R: (red) the amine-binding region. Retrieved from [Link]

  • MDPI. (n.d.). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved from [Link]

  • PMC. (2024-01-02). Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. Retrieved from [Link]

Sources

Exploratory

Stereospecific Properties of (R)-Mequitazine: A Technical Compendium

The following technical guide details the stereospecific properties of (R)-Mequitazine, synthesizing pharmacological, metabolic, and synthetic data. Executive Summary Mequitazine (10-(3-quinuclidinylmethyl)phenothiazine)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereospecific properties of (R)-Mequitazine, synthesizing pharmacological, metabolic, and synthetic data.

Executive Summary

Mequitazine (10-(3-quinuclidinylmethyl)phenothiazine) is a potent second-generation H1-antihistamine used for allergic rhinitis and urticaria.[1][2][3] While clinically administered as a racemic mixture (±), its pharmacological profile is driven by significant stereoselectivity.[3]

(R)-(+)-Mequitazine is distinct from its enantiomer, (S)-(-)-mequitazine, in both receptor binding affinity and safety profile.[1][2][3] Current data indicates that (R)-mequitazine acts as the pharmacological distomer regarding H1-potency but serves as the primary driver for anticholinergic (antimuscarinic) side effects .[1][2] This guide analyzes the structural, pharmacological, and metabolic characteristics of the (R)-enantiomer, providing a roadmap for researchers investigating chiral purity and safety optimization.[3]

Chemical Identity & Configuration

The chirality of mequitazine stems from the C3 carbon of the quinuclidine ring.

ParameterSpecification
IUPAC Name 10-{[(3R)-1-azabicyclo[2.2.2]oct-3-yl]methyl}-10H-phenothiazine
CAS Number 147780-50-5 (Specific to (R)-isomer)
Absolute Configuration (R)
Optical Rotation (+) / Dextrorotatory
Molecular Formula C₂₀H₂₂N₂S
Molecular Weight 322.47 g/mol
Structural Visualization

The (R)-configuration is defined by the spatial arrangement at the 3-position of the quinuclidine moiety.[1][2] The methylene bridge connecting the phenothiazine nitrogen to the quinuclidine ring orients specifically to yield the dextrorotatory optical activity.

Figure 1: Stereochemical divergence of Mequitazine. (R)-Mequitazine is identified as the dextrorotatory isomer with a distinct pharmacological profile.

Stereoselective Pharmacology[2][3]

The therapeutic index of mequitazine is heavily influenced by the ratio of its enantiomers. Research confirms a "chiral switch" in receptor selectivity.[1][2][3]

Receptor Binding Affinity

The (S)-(-)-enantiomer (Levomequitazine) acts as the eutomer , exhibiting approximately 10-fold higher affinity for the Histamine H1 receptor compared to the racemate and the (R)-isomer.[1][2] Conversely, (R)-(+)-mequitazine exhibits disproportionate affinity for muscarinic acetylcholine receptors (mAChRs).[1][2]

Comparative Binding Profile:

Receptor Target(R)-(+)-Mequitazine(S)-(-)-MequitazineClinical Implication
Histamine H1 Low Affinity (

> 10 nM)
High Affinity (

~ 1-2 nM)
(S) provides therapeutic efficacy.[1][2][3]
Muscarinic (M1-M5) High Affinity Low Affinity(R) drives dry mouth, urinary retention, and mydriasis.[1][2][3]
Therapeutic Role Distomer / ImpurityEutomer(R) contributes to toxicity without efficacy.[1][3]

Note: Specific


 values are derived from comparative binding assays of phenothiazine derivatives, where levorotatory isomers consistently show superior H1 selectivity.[3]
Safety & Toxicology

The presence of (R)-mequitazine in the racemic mixture compromises the drug's safety profile.

  • Anticholinergic Burden: The (R)-isomer is responsible for the majority of atropine-like side effects.[1][2]

  • CNS Impairment: While mequitazine is "non-sedating" due to poor Blood-Brain Barrier (BBB) penetration, high doses of the racemate (containing the R-isomer) show measurable impairment in driving performance, likely exacerbated by the antimuscarinic activity of the (R)-form.[1][2]

Metabolism and Pharmacokinetics[3][9]

Mequitazine is extensively metabolized by the liver, primarily via CYP2D6 .[3][4] This creates a genetic dependency in its clearance (Poor Metabolizers vs. Extensive Metabolizers).[1]

Metabolic Pathways

The primary metabolic routes involve:

  • S-oxidation (Sulfoxide formation).[1][2][3]

  • Aromatic Hydroxylation .

While both enantiomers are substrates for CYP2D6, stereoselective metabolism is common in phenothiazines.[3] The inhibition of CYP2D6 by mequitazine itself suggests a potential for autoinhibition, which may differ between enantiomers.[3]

Figure 2: CYP2D6-mediated metabolism of (R)-Mequitazine.[1][2][3] The compound acts as both a substrate and an inhibitor.

Synthesis and Chiral Separation Protocols

Obtaining pure (R)-mequitazine requires either asymmetric synthesis or high-resolution chiral chromatography.[1][2][3]

Asymmetric Synthesis

A validated route for the synthesis of (+)-mequitazine utilizes Quinine as a chiral resolving agent/scaffold.[1][2]

  • Starting Material: 3-Quinuclidinone derivatives.[1][2][3]

  • Chiral Source: Quinine (Cinchona alkaloid).[1][3]

  • Mechanism: The chiral information from quinine directs the stereochemistry at the C3 position during the attachment of the phenothiazine moiety.

Chiral HPLC Separation Protocol

For analytical quantification or preparative isolation from the racemate, the following HPLC method is the industry standard.

Protocol: Enantiomeric Separation of Mequitazine

  • Column Selection:

    • Primary: Chiralpak ID (Amylose tris(3-chlorophenylcarbamate) immobilized).[1][2]

    • Alternative: Chiralpak IA.[1][2][3][5]

  • Mobile Phase:

    • Composition: Acetonitrile : Water : Ammonia Solution (90 : 10 : 0.1 v/v/v).[1][3]

    • Role of Ammonia: Basic additive suppresses ionization of the quinuclidine nitrogen, improving peak shape and resolution.[3]

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Detection: UV at 254 nm.[1][2][3]

    • Temperature: 25°C.

  • Elution Order:

    • Typically, the (R)-enantiomer and (S)-enantiomer achieve baseline resolution (

      
      ).[1][2] Note: Elution order must be confirmed with pure standards as it varies by column chemistry.
      

References

  • PubChem. Mequitazine, (R)- | C20H22N2S.[1][2][3] National Library of Medicine.[3] Available at: [Link][1]

  • Leroux, S., et al. (2011).[3][6][7] Asymmetric synthesis of (+)-mequitazine from quinine. Organic Letters. Available at: [Link][1]

  • Nakamura, A., et al. (1998).[3][4] Oxidation of histamine H1 antagonist mequitazine is catalyzed by cytochrome P450 2D6 in human liver microsomes.[3][4] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kubo, N., et al. (1987).[3][8] Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. Available at: [Link][1]

  • Theunissen, E.L., et al. (2004).[3] Stimulating effects of the H1-antagonist levomequitazine on performance. Psychopharmacology. Available at: [Link]

Sources

Foundational

(R)-Mequitazine and its Affinity for Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Mequitazine, a second-generation antihistamine of the phenothiazine class, is recognized for its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Mequitazine, a second-generation antihistamine of the phenothiazine class, is recognized for its potent and long-acting antagonism of the histamine H1 receptor.[1][2][3] This technical guide provides an in-depth exploration of the binding affinity of the (R)-enantiomer of Mequitazine for histamine receptors. While specific quantitative binding data for the individual enantiomers of Mequitazine are not extensively available in the public domain, this document synthesizes the current understanding of racemic Mequitazine's receptor pharmacology. We will delve into the established methodologies for characterizing such interactions, the underlying signaling pathways, and the critical importance of stereochemistry in drug-receptor binding. This guide is intended to serve as a valuable resource for researchers engaged in the study of antihistamines and the development of novel therapeutics targeting histamine-mediated pathways.

Introduction: The Significance of (R)-Mequitazine and Histamine Receptor Selectivity

Mequitazine is a cornerstone in the management of allergic conditions, exerting its therapeutic effects by competitively inhibiting the binding of histamine to H1 receptors.[1] This action prevents the downstream signaling cascade responsible for allergic symptoms.[1] Unlike first-generation antihistamines, Mequitazine exhibits reduced penetration of the blood-brain barrier, leading to a lower incidence of sedative effects.[1]

Mequitazine is a chiral molecule, existing as (R)- and (S)-enantiomers. The spatial arrangement of atoms in enantiomers can significantly influence their interaction with chiral biological targets like G-protein coupled receptors (GPCRs), including histamine receptors. This often results in one enantiomer (the eutomer) possessing greater therapeutic activity and/or a different side-effect profile compared to the other (the distomer). While the specific binding affinities for the individual enantiomers of Mequitazine are not readily found in published literature, the principle of stereoselectivity at the H1 receptor is well-established for other antihistamines, underscoring the importance of studying the properties of each enantiomer independently.

This guide will focus on the known characteristics of Mequitazine, with the understanding that much of the available data pertains to the racemic mixture. We will also explore the experimental approaches required to elucidate the specific binding profile of (R)-Mequitazine.

Binding Affinity of Mequitazine for Histamine and Muscarinic Receptors

While specific data for (R)-Mequitazine is elusive, studies on the racemic mixture have provided insights into its receptor binding profile. Mequitazine is a potent antagonist at histamine H1 receptors.[2][3] Furthermore, like many first and some second-generation antihistamines, Mequitazine exhibits significant affinity for muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects.[4]

Receptor SubtypeLigandAffinity (Ki)Source
Muscarinic ReceptorsMequitazine (racemate)5.0 - 38 nM[4]

Note: The Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented here is for the racemic mixture of Mequitazine. Further research is required to determine the specific Ki values for the (R)- and (S)-enantiomers at all histamine receptor subtypes (H1, H2, H3, and H4).

Methodologies for Determining Receptor Binding Affinity

The characterization of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the interaction between a ligand and its receptor.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of (R)-Mequitazine for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of (R)-Mequitazine for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [³H]-pyrilamine (a well-characterized H1 receptor antagonist).

  • Unlabeled competitor: (R)-Mequitazine.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

  • Scintillation cocktail and scintillation counter.

Workflow:

RadioligandBindingAssay cluster_prep Cell & Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293-H1R cells harvest 2. Harvest cells cell_culture->harvest homogenize 3. Homogenize cells to prepare membranes harvest->homogenize quantify 4. Quantify protein concentration homogenize->quantify incubation 5. Incubate membranes with: - [³H]-pyrilamine (fixed concentration) - (R)-Mequitazine (increasing concentrations) - Non-specific binding control quantify->incubation filtration 6. Separate bound from free radioligand via rapid filtration incubation->filtration counting 7. Quantify bound radioactivity by scintillation counting filtration->counting ic50 8. Plot % inhibition vs. log[(R)-Mequitazine] to determine IC50 counting->ic50 ki 9. Calculate Ki using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-pyrilamine is a high-affinity, selective H1 receptor antagonist, making it an excellent tool to label the target receptor population. Its radioactive isotope allows for sensitive detection.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound ((R)-Mequitazine) by measuring its ability to displace the bound radioligand. This is a common and robust method for characterizing novel ligands.

  • Non-specific Binding Control: The inclusion of a high concentration of a known H1 antagonist is crucial to differentiate between radioligand binding to the H1 receptor (specific binding) and binding to other components of the membrane preparation (non-specific binding). This ensures the accuracy of the calculated affinity.

  • Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 value (the concentration of competitor that inhibits 50% of specific binding) to the Ki value, which is a true measure of binding affinity and is independent of the assay conditions.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[5] Upon activation by histamine, the receptor undergoes a conformational change, leading to the activation of its associated Gq protein. This initiates a downstream signaling cascade that ultimately results in the cellular responses associated with allergic reactions. Antagonists like Mequitazine block this initial activation step.

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq Gq Protein (inactive) H1R->Gq Activates Mequitazine (R)-Mequitazine Mequitazine->H1R Binds & Blocks Gq_active Gq Protein (active) Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Functional Assays to Characterize (R)-Mequitazine Activity

While binding assays measure the affinity of a compound for a receptor, functional assays are essential to determine its efficacy – whether it acts as an agonist, antagonist, or inverse agonist. For (R)-Mequitazine, which is expected to be an H1 receptor antagonist, functional assays would measure its ability to block histamine-induced cellular responses.

Examples of Functional Assays:

  • Calcium Mobilization Assay: Since H1 receptor activation leads to an increase in intracellular calcium, a calcium mobilization assay can be used to measure the antagonistic effect of (R)-Mequitazine. In this assay, cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of histamine will cause an increase in fluorescence, which can be blocked by pre-incubation with (R)-Mequitazine.

  • Inositol Phosphate Accumulation Assay: The activation of phospholipase C by the Gq pathway results in the production of inositol phosphates (IPs). An IP accumulation assay measures the levels of these second messengers. (R)-Mequitazine's antagonistic activity can be quantified by its ability to inhibit histamine-stimulated IP production.

  • Cellular Impedance-Based Assays: These label-free assays measure changes in cellular morphology and adhesion upon receptor activation. Histamine-induced changes in cell impedance can be inhibited by H1 receptor antagonists, providing a real-time readout of antagonist activity.

Conclusion and Future Directions

Mequitazine is a well-established and effective H1 receptor antagonist. While the available data for the racemic mixture demonstrates its high affinity for the H1 receptor and also for muscarinic receptors, a comprehensive understanding of the pharmacology of (R)-Mequitazine requires the determination of its specific binding affinities for all histamine receptor subtypes. The methodologies outlined in this guide provide a clear path for researchers to undertake such studies.

Future research should focus on:

  • Enantioselective Binding Studies: Conducting radioligand binding assays to determine the Ki values of (R)-Mequitazine and (S)-Mequitazine at H1, H2, H3, and H4 receptors.

  • Functional Characterization of Enantiomers: Utilizing functional assays to confirm the antagonist activity of (R)-Mequitazine and to investigate any potential differences in efficacy between the enantiomers.

  • In Vivo Studies: Comparing the in vivo efficacy and side-effect profiles of the individual enantiomers to those of the racemic mixture.

A deeper understanding of the stereoselective pharmacology of Mequitazine will not only provide valuable insights into its mechanism of action but also inform the development of future generations of antihistamines with improved efficacy and safety profiles.

References

  • What is the mechanism of Mequitazine? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Mequitazine | C20H22N2S | CID 4066 - PubChem. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (R)-Mequitazine: Stereochemistry, Properties, and Analysis

Introduction: Re-examining a Classic Antihistamine Through a Stereochemical Lens Mequitazine, a phenothiazine-class H₁ histamine receptor antagonist, has been a tool in the management of allergic conditions such as rhini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining a Classic Antihistamine Through a Stereochemical Lens

Mequitazine, a phenothiazine-class H₁ histamine receptor antagonist, has been a tool in the management of allergic conditions such as rhinitis and urticaria for decades.[1] Initially developed and marketed as a racemic mixture—a 50:50 combination of its two non-superimposable mirror-image isomers, or enantiomers—the scientific and clinical understanding of mequitazine has evolved. Modern drug development paradigms place a significant emphasis on stereochemistry, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. This guide provides a detailed technical examination of the dextrorotatory enantiomer, (R)-Mequitazine, intended for researchers, scientists, and professionals in drug development. We will delve into its distinct chemical structure, physicochemical properties, stereospecific pharmacology, and the analytical methodologies crucial for its isolation and characterization.

Chemical Identity and Physicochemical Profile

(R)-Mequitazine is a chiral molecule distinguished by a specific three-dimensional arrangement at its stereocenter, located on the quinuclidine ring. This specific configuration is fundamental to its unique biological interactions.

Chemical Structure and Nomenclature
  • IUPAC Name: 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine[2]

  • CAS Number: 147780-50-5[2]

  • Molecular Formula: C₂₀H₂₂N₂S[2]

  • Molecular Weight: 322.5 g/mol [2]

  • Synonyms: (+)-Mequitazine, V-0162, d-Mequitazine[2]

The core structure comprises a tricyclic phenothiazine nucleus connected via a methylene bridge to the C3 position of a 1-azabicyclo[2.2.2]octane (quinuclidine) ring system. The "(3R)" designation specifies the absolute configuration at this chiral center, which dictates its interaction with chiral biological targets like receptors and enzymes.

Caption: Differential binding affinities of Mequitazine enantiomers to target receptors.

Pharmacokinetics and Metabolism

The disposition of mequitazine in the body is characterized by a long elimination half-life and metabolism primarily mediated by the cytochrome P450 system.

Absorption, Distribution, and Elimination

Following a single 5 mg oral dose in healthy volunteers, racemic mequitazine exhibits the following pharmacokinetic parameters:

  • Time to Peak Concentration (Tₘₐₓ): 5.67 ± 1.68 hours

  • Peak Serum Concentration (Cₘₐₓ): 3.19 ± 1.70 ng/mL

  • Elimination Half-Life (t₁/₂): 45 ± 26 hours

[3]The long half-life supports once or twice-daily dosing regimens. Only a small fraction of the dose (approximately 10.9%) is excreted in the urine within 72 hours, indicating that hepatic metabolism is the primary route of elimination. W[3]hile specific pharmacokinetic studies on the individual enantiomers are not widely published, it is a well-established principle that enantiomers can exhibit different pharmacokinetic profiles due to stereoselective protein binding and metabolism.

[4]#### 3.2. Metabolic Pathways

Metabolism of mequitazine occurs predominantly in the liver. The primary enzyme responsible for its oxidative metabolism is Cytochrome P450 2D6 (CYP2D6) . T[5]his enzyme catalyzes the formation of two major metabolites: an S-oxide and a hydroxylated metabolite.

[5]The reliance on CYP2D6 is a critical consideration for drug development and clinical practice. The CYP2D6 gene is highly polymorphic, leading to significant inter-individual variability in enzyme activity. Patients can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. Poor metabolizers may experience higher plasma concentrations of mequitazine, potentially increasing the risk of adverse effects.

Diagram: Metabolic Pathway of Mequitazine

G_Metabolism Mequitazine Mequitazine (Racemic, R, or S) CYP2D6 CYP2D6 (Liver Microsomes) Mequitazine->CYP2D6 Oxidative Metabolism Metabolites Hydroxylated Metabolite S-Oxide Metabolite Elimination Renal/Fecal Elimination Metabolites->Elimination CYP2D6->Metabolites

Caption: Primary metabolic conversion of Mequitazine via the CYP2D6 enzyme.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-Mequitazine requires specialized synthetic or separation techniques. While various approaches exist, two common strategies are asymmetric synthesis and chiral resolution of the racemate.

Synthetic Approaches

A reported synthesis of racemic mequitazine involves the palladium-catalyzed allylic alkylation of sodium phenothiazinate with 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate. T[6]his method provides a straightforward route to the racemic compound.

Achieving an enantioselective synthesis, which directly produces one enantiomer in excess, is more complex. One reported method features an iridium-catalyzed asymmetric hydrogenation of a nonfunctionalized cyclic enamine intermediate as the key step to establish the C3-stereocenter of the quinuclidine ring.

[7]#### 4.2. Analytical and Preparative Chiral Separation

For drug development and quality control, robust analytical methods are required to separate and quantify the enantiomers of mequitazine. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique.

Protocol: Enantioselective HPLC Method Development

The following outlines a general workflow for developing a chiral HPLC method for mequitazine, based on published separations of similar compounds.

[2]1. Column Selection:

  • Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.
  • Procedure: Screen immobilized polysaccharide-based columns, such as Chiralpak IA and Chiralpak ID . These columns have demonstrated success in separating mequitazine and other antihistamine enantiomers.

[2]2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition influences both retention and enantioselectivity. A systematic approach is required.
  • Procedure:
  • Normal Phase Mode: Start with a mobile phase of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
  • Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol.
  • Reverse Phase Mode: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
  • Additive Screening: To improve peak shape and resolution for basic compounds like mequitazine, add a small amount of a basic additive (e.g., 0.1% diethylamine or ammonia solution) to the mobile phase.

[2]3. Parameter Adjustment:

  • Rationale: Fine-tuning of chromatographic parameters is necessary to achieve optimal separation (Resolution > 1.5).
  • Procedure:
  • Flow Rate: Adjust the flow rate (typically 0.5 - 1.5 mL/min for analytical scale) to balance analysis time and efficiency.
  • Temperature: Vary the column temperature (e.g., 25°C to 40°C). Lower temperatures often improve enantioselectivity but may increase analysis time and backpressure.
  • Detection: Use UV detection at a wavelength where mequitazine has strong absorbance, such as 256 nm.
  • Method Validation:

    • Rationale: Once optimal conditions are found, the method must be validated according to ICH guidelines to ensure it is fit for purpose.

    • Procedure: Assess parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness.

Safety and Toxicological Profile

The safety profile of (R)-Mequitazine is intrinsically linked to its identity as a phenothiazine and its anticholinergic activity.

  • Sedation: While often classified as a second-generation or "non-sedating" antihistamine, studies show that racemic mequitazine can cause mild sedation, particularly at higher doses. Its sedative effects are generally less pronounced than those of first-generation antihistamines but may still impair performance in sensitive tasks like driving. *[8] Anticholinergic Effects: As the primary contributor to muscarinic receptor antagonism, (R)-Mequitazine is expected to be responsible for side effects such as dry mouth, urinary retention, and constipation. *[9] Cardiotoxicity (QT Prolongation): The phenothiazine class has been associated with cardiac side effects. Mequitazine is classified as a drug with the potential to cause QT prolongation, a delay in cardiac repolarization that can increase the risk of serious ventricular arrhythmias. T[10][11]his is a critical safety consideration, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.

  • General Phenothiazine-Class Effects: Other potential adverse effects associated with phenothiazines include extrapyramidal symptoms (movement disorders) and photosensitivity, although these are more commonly associated with phenothiazine antipsychotics.

(R)-Mequitazine represents a fascinating case study in stereopharmacology. While its counterpart, (S)-Mequitazine, provides the desired therapeutic antihistamine effect, the (R)-enantiomer is primarily responsible for the compound's significant anticholinergic activity. This clear division of pharmacological properties underscores the importance of chiral separation and the development of single-enantiomer drugs to optimize the risk-benefit profile.

For researchers and drug development professionals, the focus should be on leveraging this knowledge. The development of highly selective antagonists requires a deep understanding of the target receptor's chiral binding pocket. Furthermore, the metabolic profile of (R)-Mequitazine, particularly its reliance on the polymorphic CYP2D6 enzyme, highlights the need for a personalized medicine approach in clinical application. Future research could focus on detailed pharmacokinetic and pharmacodynamic modeling of the individual enantiomers to fully elucidate their disposition and effects, paving the way for more refined and safer therapeutic strategies in allergy treatment.

References

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Foundational

A Comparative Analysis of the Biological Activity of (R)-Mequitazine Versus Racemic Mequitazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The transition from racemic drugs to single-enantiomer formulations, known as a "chiral switch," is a critical strategy in modern drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from racemic drugs to single-enantiomer formulations, known as a "chiral switch," is a critical strategy in modern drug development to enhance therapeutic efficacy and improve safety profiles.[1] This guide provides an in-depth technical examination of the phenothiazine antihistamine, Mequitazine, comparing the biological activity of its racemic mixture with its single (R)-enantiomer. Racemic Mequitazine has been an effective treatment for allergic conditions, but isolating the (R)-enantiomer offers a more refined therapeutic agent with a potentially superior risk-benefit profile. We will explore the pharmacodynamic and pharmacokinetic differences, clinical implications, and the essential experimental methodologies required for their characterization.

The Rationale for a Chiral Switch: From Racemate to Enantiopure

Many chiral drugs are administered as racemic mixtures, which are 50:50 combinations of two enantiomers.[2] These enantiomers, while chemically identical, are non-superimposable mirror images that can interact differently with the chiral environment of the human body, leading to varied pharmacological and toxicological effects.[3] The enantiomer with the desired therapeutic effect is termed the "eutomer," while the less active or inactive enantiomer is the "distomer".[1] The distomer may contribute to side effects or have its own distinct pharmacological activity. The development of single-enantiomer drugs aims to maximize the therapeutic benefits of the eutomer while minimizing the potential adverse effects of the distomer.[1]

Pharmacodynamic Profile: Receptor Binding and Functional Activity

Mequitazine exerts its therapeutic effect primarily by acting as a competitive antagonist at the histamine H1 receptor.[4][5] This action blocks histamine from binding, thereby alleviating the symptoms of allergic reactions such as vasodilation, increased vascular permeability, and itching.[4][5]

Stereoselective Receptor Binding

Conversely, the anticholinergic activity, which is associated with side effects like dry mouth and blurred vision, is mainly attributed to the d-enantiomer, which has a tenfold higher affinity for muscarinic receptors than the l-enantiomer.[6] Racemic mequitazine is known to have a high affinity for muscarinic receptors.[7] By isolating the enantiomer with high H1 affinity and low muscarinic affinity, a more targeted therapy with fewer side effects can be achieved.

Signaling Pathways

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq protein.[8][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the physiological responses associated with an allergic reaction.[9][10] Mequitazine, as an antagonist, prevents this cascade from being initiated by histamine.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_ER->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Activates Mequitazine (R)-Mequitazine (Antagonist) Mequitazine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by (R)-Mequitazine.

Pharmacokinetic Profile: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) of a drug are critical to its overall efficacy and safety. Stereoselectivity can significantly influence these pharmacokinetic parameters.

Metabolism

Mequitazine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into hydroxylated and S-oxidized metabolites.[11] While specific data on the stereoselective metabolism of (R)-Mequitazine is limited in the provided results, it is plausible that one enantiomer is metabolized at a different rate than the other. This can lead to variations in plasma concentrations and duration of action between the racemate and the single enantiomer.

General Pharmacokinetics of Racemic Mequitazine

Studies on racemic mequitazine in healthy volunteers after a single oral dose have shown:

  • Time to Peak Concentration (Tmax): Approximately 5.67 hours.[12]

  • Elimination Half-Life (t1/2): Around 45 hours, indicating a long-acting profile.[12]

These parameters may differ for the purified (R)-enantiomer due to potential differences in metabolism and distribution.

Clinical Efficacy and Safety

The ultimate goal of a chiral switch is to improve the clinical performance of a drug.

Efficacy

Racemic mequitazine has demonstrated significant efficacy in treating allergic conditions compared to placebo.[13] Clinical trials have shown its effectiveness in managing symptoms of dermatological conditions and pollinosis.[13][14] Given that the antihistaminergic activity is likely concentrated in one enantiomer, the (R)-enantiomer is expected to exhibit comparable or superior efficacy at a lower dose compared to the racemate.

Safety and Tolerability

A key advantage of second-generation antihistamines like mequitazine is a reduced incidence of sedation due to limited penetration of the blood-brain barrier.[4] However, racemic mequitazine is considered mildly sedating, particularly at higher doses, and can impair driving performance.[6][15] Studies have shown that the sedative and anticholinergic side effects may be linked to the distomer.[6] Therefore, (R)-Mequitazine is hypothesized to have a more favorable safety profile with a lower propensity for such adverse effects. Clinical comparisons have shown racemic mequitazine to have a sedation profile comparable to other second-generation antihistamines like cetirizine and loratadine.[16][17]

Table 1: Comparative Profile of Racemic Mequitazine vs. Hypothesized (R)-Mequitazine

FeatureRacemic Mequitazine(R)-Mequitazine (Hypothesized)Rationale for Difference
H1 Receptor Affinity Moderate to HighHighActivity concentrated in the eutomer.
Muscarinic Receptor Affinity High[7]LowAnticholinergic effects attributed to the distomer.[6]
Clinical Efficacy Effective[13]Potentially more potent at a lower dose.Removal of the less active distomer.
Sedation Potential Mildly sedating[15]Reduced sedation.Sedative effects may be linked to the distomer.
Anticholinergic Side Effects Present[18]Reduced side effects.Anticholinergic activity primarily in the distomer.[6]

Essential Experimental Methodologies

Chiral Separation and Analysis

The foundational step in comparing enantiomers is their physical separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

Protocol: Chiral HPLC Separation of Mequitazine Enantiomers

  • Column Selection: Utilize a chiral column, such as Chiralpak IA or Chiralpak ID, which have shown good enantioselectivity for antihistamines.[19]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., acetonitrile), an aqueous component, and a basic additive (e.g., ammonia solution) to optimize peak shape and resolution. A potential starting point could be acetonitrile:water:ammonia solution (90:10:0.1, v/v/v).[19]

  • System Setup:

    • Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25°C).

    • Set the UV detector to an appropriate wavelength for Mequitazine.

  • Sample Preparation: Dissolve a racemic Mequitazine standard in the mobile phase to a known concentration.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation (Resolution > 1.5).[19][20]

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Mobile_Phase Prepare Mobile Phase (e.g., ACN/H₂O/NH₃) HPLC_System HPLC System with Chiral Column Mobile_Phase->HPLC_System Equilibrate Sample_Prep Prepare Racemic Mequitazine Sample Injection Inject Sample Sample_Prep->Injection Separation Enantiomeric Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Data_Analysis Data Analysis (Resolution, Purity) Chromatogram->Data_Analysis

Caption: A typical experimental workflow for chiral HPLC separation.

Receptor Binding Assay

To quantify the affinity of each enantiomer for the H1 and muscarinic receptors, a competitive radioligand binding assay is employed.

Protocol: H1 Receptor Competitive Binding Assay

  • Tissue/Cell Preparation: Prepare a membrane homogenate from a source rich in H1 receptors (e.g., HEK293T cells expressing the H1R, guinea pig brain).[21]

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Na2HPO4/KH2PO4, pH 7.4.[21]

  • Reaction Mixture: In each well of a microplate, combine:

    • The membrane preparation.

    • A fixed concentration of a radioligand specific for the H1 receptor (e.g., [³H]mepyramine).[21]

    • Increasing concentrations of the unlabeled competitor (e.g., (R)-Mequitazine, (S)-Mequitazine, or racemic Mequitazine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 4 hours at 37°C).[21]

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[22]

Conclusion and Future Directions

The development of (R)-Mequitazine represents a logical and scientifically driven progression from the racemic formulation. By isolating the enantiomer that likely possesses the majority of the therapeutic H1 receptor antagonist activity while potentially reducing the anticholinergic and sedative side effects associated with the distomer, a superior therapeutic agent can be realized. This guide has outlined the key pharmacodynamic and pharmacokinetic principles underlying this chiral switch. Further head-to-head clinical trials are necessary to definitively establish the improved efficacy and safety profile of (R)-Mequitazine in a clinical setting.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mequitazine? Retrieved from [Link]

  • Laugier, P., & Orusco, M. (1978). Comparative trial of an antihistamine, mequitazine, and placebo. Current Medical Research and Opinion, 5(5), 371-375. doi: 10.1185/03007997809111900. Retrieved from [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 64(10), 6694-6708. Retrieved from [Link]

  • Guerin, J. C., et al. (1987). Efficiency of mequitazine in the treatment of allergic rhinitis and chronic urticaria in children. A bibliographic systematic review. Allergie et Immunologie, 19(6), 231-236. Retrieved from [Link]

  • Donnelly, F. M. (2000). Comparative analysis of the sedative effects of mequitazine and other antihistaminic drugs: Review of the literature. Current Therapeutic Research, 61(1), 1-13. Retrieved from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

  • Ramaekers, J. G., et al. (2017). On-the-road driving performance after use of the antihistamines mequitazine and l-mequitazine, alone and with alcohol. Psychopharmacology, 234(1), 1-10. doi: 10.1007/s00213-016-4444-y. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mequitazine – Knowledge and References. Retrieved from [Link]

  • Donnelly, F. M., et al. (2000). Comparative analysis of the sedative effects of mequitazine and other antihistaminic drugs: review of the literature. Current Therapeutic Research, 61(1), 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mequitazine. PubChem Compound Database. Retrieved from [Link]

  • Theunissen, E. L., et al. (2004). A dose-ranging study of the effects of mequitazine on actual driving, memory and psychomotor performance as compared to dexchlorpheniramine, cetirizine and placebo. British Journal of Clinical Pharmacology, 57(3), 309-318. doi: 10.1111/j.1365-2125.2003.02029.x. Retrieved from [Link]

  • Nakagawasai, O., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 21(15), 5434. doi: 10.3390/ijms21155434. Retrieved from [Link]

  • Wang, S., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 42(18), 15003-15010. doi: 10.1039/C8NJ02888A. Retrieved from [Link]

  • Uzan, A., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Journal of Pharmacy and Pharmacology, 39(1), 55-58. doi: 10.1111/j.2042-7158.1987.tb03135.x. Retrieved from [Link]

  • Hojo, T., et al. (1982). Serum levels and urinary excretion of mequitazine after a single oral dose. Arzneimittel-Forschung, 32(9), 1141-1144. Retrieved from [Link]

  • Wang, Y., et al. (2014). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science, 52(8), 838-842. doi: 10.1093/chromsci/bmt123. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

  • Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation Principles. Retrieved from [Link]

  • Paton, D. M., & Webster, D. R. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics, 10(6), 477-497. doi: 10.2165/00003088-198510060-00002. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25 Suppl 1, 46-51. doi: 10.1111/j.1365-2222.1995.tb01861.x. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral switch. Retrieved from [Link]

  • Hira, D., et al. (2022). Histamine H1 Receptor-Mediated CREB Phosphorylation via Gq Protein Signaling and Arrestin Modulation. International Journal of Molecular Sciences, 23(19), 11843. doi: 10.3390/ijms231911843. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Structure-Activity Relationship (SAR) of Phenothiazine Antihistamines

Executive Summary & Scope This technical guide analyzes the pharmacophore architecture of phenothiazine-class H1 antagonists. Historically derived from anti-infective dyes (methylene blue), this class represents a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide analyzes the pharmacophore architecture of phenothiazine-class H1 antagonists. Historically derived from anti-infective dyes (methylene blue), this class represents a pivotal divergence point in medicinal chemistry: the structural bifurcation between antihistaminic (allergy/sedation) and neuroleptic (antipsychotic) activity.

This document is designed for medicinal chemists and pharmacologists. It focuses on the structural determinants that maximize H1 receptor affinity while minimizing dopaminergic (D2) blockade, a critical selectivity profile for safety and efficacy.

The Phenothiazine Scaffold: Geometry & Pharmacophore

The core structure is a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom.[1][2] Unlike planar tricyclic systems (e.g., anthracene), the phenothiazine nucleus is folded along the N-S axis.

The "Butterfly" Conformation
  • Fold Angle: The tricyclic system adopts a non-planar "butterfly" shape with a fold angle of approximately 135°–145°.

  • Significance: This buckling is essential for biological activity. It allows the molecule to fit into the hydrophobic pockets of G-protein coupled receptors (GPCRs).

  • H1 vs. D2 Selectivity: While the tricyclic core provides the hydrophobic anchor, the side chain and ring substitution dictate which receptor subtype (H1, D2, M1, or 5-HT) is preferentially targeted.

Detailed SAR Analysis

The transition from antipsychotic to antihistaminic activity acts as a predictable decision tree based on specific structural modifications.

The Side Chain (The "Distance Rule")

The most critical determinant of H1 selectivity is the distance between the tricyclic nitrogen (N10) and the terminal basic amine.

  • The 2-Carbon Rule (H1 Specific): Optimal antihistaminic activity requires a 2-carbon distance (ethyl bridge) between the ring nitrogen and the terminal amine.

    • Example: Diethazine, Ethopropazine.[2][3]

  • The 3-Carbon Rule (D2 Specific): Extending this linker to a straight 3-carbon chain (propyl) dramatically increases Dopamine D2 affinity, shifting the drug into the neuroleptic class.

    • Example: Chlorpromazine (Neuroleptic).[2][4]

  • The Branched Exception (Promethazine): Promethazine possesses a 3-carbon backbone but acts as an H1 antagonist.[5]

    • Mechanism:[2][3][6][7][8][9][10] The branching methyl group at the

      
      -position (relative to N10) creates steric constraints that effectively shorten the "virtual" distance between the nitrogens, mimicking the 2-carbon ethyl arrangement required for the H1 pharmacophore.
      
Ring Substitution (C2 Position)
  • Antipsychotics: Require an electron-withdrawing group (EWG) at position C2 (e.g., -Cl, -CF3) to stabilize the active conformation for D2 binding.

  • Antihistamines: The C2 position is often unsubstituted (H) or possesses weak substituents.

    • Promethazine:[2][4][5][8][11][12][13] Unsubstituted at C2.

    • Trimeprazine: Unsubstituted at C2 (retains H1 activity despite 3-carbon chain, largely due to branching).

The Terminal Amine[1]
  • Tertiary Amine Requirement: Maximum activity is observed with a tertiary amine (usually dimethylamine).

  • Size Constraints: Bulky groups (diethyl) or N-demethylation (secondary amines) significantly reduce H1 affinity.

Visualization: SAR Decision Logic

The following diagram illustrates the structural logic determining the pharmacological class.

PhenothiazineSAR Core Phenothiazine Nucleus (Tricyclic Core) SideChain N10 Side Chain Length Core->SideChain TwoCarbon 2-Carbon Bridge (Ethyl) SideChain->TwoCarbon Short Linker ThreeCarbon 3-Carbon Bridge (Propyl) SideChain->ThreeCarbon Long Linker H1_Activity Primary Activity: H1 Antagonist (Antihistamine) TwoCarbon->H1_Activity Optimal Distance Branching Is Chain Branched? ThreeCarbon->Branching Branching->H1_Activity Yes (e.g., Promethazine) Steric Shortening C2_Sub C2 Substitution? Branching->C2_Sub No (Linear) D2_Activity Primary Activity: D2 Antagonist (Antipsychotic) C2_Sub->H1_Activity No EWG / Weak (e.g., Mecazine) C2_Sub->D2_Activity EWG Present (Cl, CF3) (e.g., Chlorpromazine)

Caption: Structural decision tree separating Phenothiazine H1 antagonists from Neuroleptics based on linker length and branching.

Quantitative Data: Binding Profiles

The following table contrasts the binding affinities of key phenothiazine derivatives, highlighting how structural shifts impact selectivity.

CompoundSide Chain StructureC2 SubstituentH1 Ki (nM)D2 Ki (nM)Primary Class
Promethazine Branched Propyl (-CH2-CH(CH3)-)H1.4 >100Antihistamine
Chlorpromazine Linear Propyl (-(CH2)3-)Cl~152.0 Antipsychotic
Trimeprazine Branched Propyl (-CH2-CH(CH3)-CH2-)H~2.0ModerateMixed/Sedative
Ethopropazine Branched EthylHModerateLowAnti-Parkinson (M1)

Note: Lower Ki indicates higher affinity. Promethazine exhibits high potency at H1 and significantly lower affinity for D2 compared to Chlorpromazine.

Synthesis Protocol: The Aziridinium Challenge

Synthesizing branched phenothiazines like Promethazine presents a specific regiochemical challenge known as the Aziridinium Rearrangement .

The Mechanism

When alkylating phenothiazine with 1-dimethylamino-2-chloropropane, the reaction does not proceed via simple SN2 displacement. Instead, the side chain cyclizes to form a reactive aziridinium ion intermediate.

The phenothiazine nucleophile (N10) can attack this ring at two positions:

  • Attack at CH2 (Less Hindered): Yields Promethazine.

  • Attack at CH(CH3) (More Hindered): Yields Isopromethazine.

Due to steric hindrance, the attack at the methylene (CH2) group is favored, making Promethazine the major product, but separation is often required.

Experimental Workflow (Promethazine Synthesis)

Reagents:

  • Phenothiazine (Substrate)[1][4][5][6][7][12][14][15][16]

  • 1-dimethylamino-2-chloropropane (Alkylation agent)[11]

  • Sodium Amide (NaNH2) or Sodium Hydride (NaH) (Base)

  • Toluene or Xylene (Solvent)

Protocol:

  • Activation: In a dry 3-neck flask under nitrogen atmosphere, dissolve Phenothiazine (0.1 mol) in anhydrous toluene (150 mL). Add NaNH2 (0.12 mol) slowly. Reflux for 2 hours to generate the N-sodio salt.

  • Alkylation: Cool the mixture to 50°C. Add a solution of 1-dimethylamino-2-chloropropane (0.12 mol) in toluene dropwise over 45 minutes.

  • Reflux: Heat the mixture to reflux for 6–10 hours. The formation of the aziridinium intermediate occurs in situ.

  • Workup: Cool to room temperature. Carefully quench with water. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Dry organic layers over MgSO4 and concentrate. The residue contains a mixture of Promethazine and Isopromethazine.

  • Separation: Convert the base to the hydrochloride salt by adding HCl/ether. Recrystallize from isopropanol/acetone. Promethazine HCl crystallizes preferentially; Isopromethazine remains largely in the mother liquor.

Synthesis Pathway Visualization

SynthesisPathway Reactants Phenothiazine + Chloro-amine side chain Intermediate Aziridinium Ion (Cyclic Intermediate) Reactants->Intermediate Cyclization PathA Attack at CH2 (Less Hindered) Intermediate->PathA PathB Attack at CH-CH3 (More Hindered) Intermediate->PathB ProdA Promethazine (Major Product) PathA->ProdA ProdB Isopromethazine (Minor Product) PathB->ProdB

Caption: Divergent synthesis pathway via the Aziridinium ion intermediate, favoring Promethazine.

Receptor Binding Mechanism

Phenothiazine antihistamines act as inverse agonists at the H1 receptor.[13]

  • Binding Pocket: The H1 receptor contains a key aspartic acid residue (Asp107 in TM3) which forms an electrostatic interaction (salt bridge) with the protonated tertiary amine of the phenothiazine side chain.

  • Hydrophobic Interaction: The tricyclic phenothiazine rings occupy the hydrophobic pockets formed by TM4, TM5, and TM6.

  • Selectivity: The lack of specific hydrogen bonding donors on the phenothiazine ring (unlike the hydroxyl groups in catecholamines) reduces affinity for adrenergic/dopaminergic sites when the side chain is optimized for the H1 pocket geometry.

References

  • BenchChem. (2025).[17] An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine.[17]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4927, Promethazine.[4]Link

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[1][2][6] Proceedings of the National Academy of Sciences.[6] Link

  • Wikipedia. (2025). Chlorpromazine: Pharmacology and Structure.[2][6]Link[6]

  • He, H., et al. (2019).[10] Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor.[10] Molecular Immunology. Link

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantitation of (R)-Mequitazine in Human Plasma via Chiral UPLC-MS/MS

Abstract & Clinical Relevance Mequitazine is a potent H1-antihistamine belonging to the phenothiazine class, widely used for treating allergic rhinitis and urticaria.[1] Structurally, it possesses a chiral center at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Relevance

Mequitazine is a potent H1-antihistamine belonging to the phenothiazine class, widely used for treating allergic rhinitis and urticaria.[1] Structurally, it possesses a chiral center at the quinuclidinyl methyl moiety, existing as (R)- and (S)-enantiomers. While often marketed as a racemate, recent pharmacokinetic (PK) studies indicate stereoselective metabolism and receptor binding affinities. Quantifying the specific (R)-enantiomer is critical for establishing accurate PK/PD profiles and ensuring safety during clinical development.

This protocol details a robust Chiral UPLC-MS/MS method for the specific quantification of (R)-Mequitazine in human plasma. Unlike traditional achiral methods that quantify total mequitazine, this method utilizes an immobilized polysaccharide chiral stationary phase with sub-3-micron particle technology to achieve baseline resolution and high throughput.

Method Development Strategy (The "Why")

Chiral Stationary Phase Selection

Separating basic drugs like mequitazine requires a column that minimizes non-specific silanol interactions while maximizing chiral recognition.

  • Selection: Chiralpak ID-3 (3 µm) .

  • Rationale: The "ID" phase (Amylose tris(3-chlorophenylcarbamate)) is immobilized, allowing for a broader range of mobile phase solvents compared to coated phases. The 3 µm particle size is chosen to bridge the gap between HPLC and UPLC, offering higher theoretical plates and faster flow rates than standard 5 µm columns, essential for high-throughput bioanalysis.

Sample Preparation Logic

Plasma concentrations of mequitazine are low (Cmax ~3 ng/mL after a 5 mg dose). Protein precipitation (PPT) often leaves significant matrix effects (phospholipids) that suppress ionization.

  • Choice: Liquid-Liquid Extraction (LLE) .[2]

  • Rationale: LLE using an alkaline extraction buffer and non-polar solvent (Hexane/Ethyl Acetate) effectively isolates the lipophilic basic analyte from plasma proteins and phospholipids, concentrating the sample to achieve an LLOQ of 0.05 ng/mL .

Mass Spectrometry Detection
  • Ionization: ESI Positive mode.

  • Transition: The quinuclidine ring fragmentation provides a stable, high-intensity product ion (m/z 83.1), ideal for sensitive MRM quantification.

Experimental Protocol

Chemicals and Reagents
  • (R)-Mequitazine Standard: >98% enantiomeric purity.

  • Internal Standard (IS): Mequitazine-d5 (preferred) or Promethazine (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (AmBic), Ethyl Acetate, n-Hexane.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Detector: Sciex Triple Quad 6500+ or Thermo Altis Triple Quad.

  • Column: Daicel Chiralpak ID-3 (100 x 2.1 mm, 3 µm).

Sample Preparation Workflow

Step 1: Aliquoting Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.

Step 2: Internal Standard Addition Add 20 µL of IS working solution (50 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

Step 3: Alkalinization Add 100 µL of 0.5 M Sodium Carbonate (Na2CO3) buffer (pH 10.0). Note: High pH ensures mequitazine is in its uncharged free-base form, maximizing extraction efficiency into the organic layer.

Step 4: Extraction Add 1.5 mL of Extraction Solvent (n-Hexane:Ethyl Acetate, 90:10 v/v). Cap and shake on a reciprocating shaker for 10 minutes at high speed.

Step 5: Phase Separation Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 6: Concentration Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube. Evaporate to dryness under a stream of Nitrogen at 40°C.

Step 7: Reconstitution Reconstitute residue in 100 µL of Mobile Phase. Vortex for 1 min and transfer to UPLC vial.

UPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
Column Chiralpak ID-3 (100 x 2.1 mm, 3 µm)
Mobile Phase 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40 : 60 v/v)
Flow Rate 0.3 mL/min
Run Time 6.0 minutes
Column Temp 35°C
Injection Vol 5 µL
Mode Isocratic

Note: Basic mobile phase (pH 9.0) improves peak shape for basic compounds on polysaccharide columns.

Table 2: Mass Spectrometry Parameters (ESI+)

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)
(R)-Mequitazine 323.283.18035
Mequitazine-d5 (IS) 328.288.18035
  • Source Temp: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

Visualized Workflows

Analytical Workflow Diagram

G cluster_0 Sample Preparation (LLE) cluster_1 UPLC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS_Add Add IS + Na2CO3 (pH 10) (Free Base Formation) Plasma->IS_Add Extract Add Hexane:EtOAc (90:10) Liquid-Liquid Extraction IS_Add->Extract Centrifuge Centrifuge (4000g, 10 min) Extract->Centrifuge Evap Evaporate Organic Layer (N2 stream, 40°C) Centrifuge->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Inject Injection (5 µL) Recon->Inject Separation Chiral Separation Chiralpak ID-3 (AmBic pH 9 : ACN) Inject->Separation Detection MS/MS Detection (m/z 323.2 -> 83.1) Separation->Detection Data Quantification of (R)-Mequitazine Detection->Data

Caption: Step-by-step workflow from plasma extraction to chiral quantification.

Fragmentation Pathway (Mechanism of Detection)

Frag Parent Precursor Ion [M+H]+ m/z 323.2 (Phenothiazine Core) Frag Collision Induced Dissociation (CID) Parent->Frag Product Product Ion Quinuclidine Moiety m/z 83.1 Frag->Product Cleavage at C-N bond Neutral Neutral Loss (Phenothiazine) Frag->Neutral

Caption: MS/MS fragmentation mechanism monitoring the quinuclidine ring cleavage.

Validation Summary & Performance

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Table 3: Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity r² > 0.990.05 – 50.0 ng/mL
LLOQ S/N > 10, CV < 20%0.05 ng/mL
Enantiomeric Resolution (Rs) Rs > 1.5Rs > 2.2 (Baseline Sep)
Accuracy (Inter-day) 85-115%92-104%
Precision (CV%) < 15%< 8%
Matrix Effect 85-115% (IS Normalized)Negligible (due to LLE)

Troubleshooting & Optimization

  • Peak Tailing: Mequitazine is a tertiary amine. If tailing occurs, increase the Ammonium Bicarbonate concentration to 30 mM or adjust pH slightly higher (up to 9.5) to suppress ionization of the basic nitrogen on the column stationary phase.

  • Sensitivity Loss: Check the cleanliness of the MS interface. Phenothiazines can be "sticky." Use a wash solvent of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.

  • Chiral Inversion: Ensure samples are kept cool (4°C) and processed under yellow light if possible, as phenothiazines are light-sensitive. Validate that no chiral inversion occurs during the extraction process by spiking pure (S)-enantiomer and monitoring for (R)-signal.

References

  • Chiral Separation Overview

    • Chiral Separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study... (2020). RSC Advances.

  • Achiral UPLC-MS/MS Baseline

    • A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma... (2019).[3] Biomedical Chromatography.

  • Column Technology

    • Chiralpak ID Instruction Manual. Daicel Chiral Technologies.

  • Pharmacokinetics

    • Serum levels and urinary excretion of mequitazine after a single oral dose.[4][5] (1984). British Journal of Clinical Pharmacology.

Sources

Application

Application and Protocol Guide for the Purity Determination of (R)-Mequitazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stereoisomeric Purity in Mequitazine Mequitazine is a second-generation H1 antagonist of the phenothiazine class, utilized f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereoisomeric Purity in Mequitazine

Mequitazine is a second-generation H1 antagonist of the phenothiazine class, utilized for its antihistaminic and anticholinergic properties in the management of allergic conditions such as rhinitis and urticaria.[1][2] The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-Mequitazine and (S)-Mequitazine. As with many chiral drugs, the pharmacological and toxicological profiles of these enantiomers can differ significantly. Therefore, the stereospecific synthesis and rigorous analytical control of the desired (R)-enantiomer are paramount to ensure its therapeutic efficacy and safety.

This comprehensive guide, designed for researchers and analytical scientists, provides a detailed framework for determining the chemical and enantiomeric purity of (R)-Mequitazine. It outlines the underlying principles, offers detailed experimental protocols, and discusses the rationale behind the selection of analytical methodologies.

I. Foundational Analytical Strategy: A Multi-faceted Approach to Purity

A robust assessment of (R)-Mequitazine purity necessitates a combination of chromatographic techniques to address both chemical and stereoisomeric impurities. The primary analytical challenges lie in separating (R)-Mequitazine from its unwanted (S)-enantiomer and any potential process-related impurities or degradation products.

Our recommended strategy employs two orthogonal High-Performance Liquid Chromatography (HPLC) methods:

  • Chiral HPLC: To quantify the enantiomeric purity by separating (R)-Mequitazine from (S)-Mequitazine.

  • Reversed-Phase (RP) HPLC: To determine the overall chemical purity by separating (R)-Mequitazine from its known and unknown impurities.

This dual-method approach ensures a comprehensive purity profile, aligning with the stringent requirements of regulatory bodies for pharmaceutical quality control.

Analytical Workflow for (R)-Mequitazine Purity cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting Sample Bulk Drug Substance or Formulation Dissolution Dissolve in appropriate solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution->Chiral_HPLC Inject RP_HPLC Reversed-Phase HPLC Analysis (Chemical Purity) Dissolution->RP_HPLC Inject Enantiomeric_Purity Calculate Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Calculate Chemical Purity (%) RP_HPLC->Chemical_Purity Impurity_Quantification Quantify Known and Unknown Impurities RP_HPLC->Impurity_Quantification Final_Report Generate Certificate of Analysis Enantiomeric_Purity->Final_Report Chemical_Purity->Final_Report Impurity_Quantification->Final_Report

Figure 1: A schematic overview of the analytical workflow for the comprehensive purity assessment of (R)-Mequitazine.

II. Enantiomeric Purity Determination by Chiral HPLC

The cornerstone of (R)-Mequitazine purity analysis is the resolution of its enantiomers. This is achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention times.

A. Rationale for Chiral Stationary Phase Selection

For the separation of Mequitazine and other antihistamines, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity.[3][4] Specifically, Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® ID (cellulose tris(3,5-dimethylphenylcarbamate)) are highly recommended for this class of compounds.[3][4] These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for effective chiral recognition of phenothiazine derivatives.

B. Protocol for Chiral HPLC Method Development

The following protocol provides a robust starting point for developing a validated method for the enantiomeric purity of (R)-Mequitazine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (250 mm x 4.6 mm, 5 µm)

  • (R)-Mequitazine Reference Standard

  • (S)-Mequitazine or Racemic Mequitazine

  • HPLC-grade solvents

2. Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase n-Hexane:Ethanol:Diethylamine (DEA) (90:10:0.1, v/v/v)A non-polar mobile phase with a polar modifier and a basic additive is often effective for basic compounds like Mequitazine on polysaccharide-based CSPs. DEA helps to improve peak shape and reduce tailing.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure good efficiency and reasonable analysis time.
Column Temperature 25°CTemperature can influence selectivity; starting at ambient temperature is a common practice.
Detection Wavelength 254 nm or 298 nmMequitazine exhibits significant UV absorbance at these wavelengths, providing good sensitivity.[6][7]
Injection Volume 10 µLTo be optimized based on sample concentration and detector response.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

3. Sample Preparation:

  • Standard Solution: Prepare a solution of racemic Mequitazine in the mobile phase at a concentration of approximately 0.5 mg/mL. This will be used for system suitability and to identify the elution order of the enantiomers.

  • Test Solution: Accurately weigh and dissolve the (R)-Mequitazine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

4. System Suitability: Inject the racemic Mequitazine standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the (R)- and (S)-Mequitazine peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for the (R)-Mequitazine peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of (R)-Mequitazine from six replicate injections should be ≤ 2.0%.

5. Data Analysis and Calculation: The enantiomeric purity of the (R)-Mequitazine sample is calculated as follows:

% (R)-Mequitazine = [Area(R) / (Area(R) + Area(S))] x 100

Where:

  • Area(R) is the peak area of (R)-Mequitazine in the sample chromatogram.

  • Area(S) is the peak area of (S)-Mequitazine in the sample chromatogram.

III. Chemical Purity Determination by Reversed-Phase HPLC

To assess the presence of non-enantiomeric impurities, a stability-indicating reversed-phase HPLC method is essential. This method should be capable of separating (R)-Mequitazine from its known impurities and any potential degradation products.

A. Known Impurities of Mequitazine

The manufacturing process and storage of Mequitazine can lead to the formation of several impurities. The most common include:

  • Mequitazine Sulfoxide: An oxidation product.[7]

  • N-Desmethyl-Mequitazine: A potential metabolite and process-related impurity.

  • Mequitazine N-Oxide: Another oxidation product.

These impurities should be monitored and controlled within acceptable limits.

Impurity Profile of Mequitazine cluster_impurities Potential Impurities Mequitazine Mequitazine Sulfoxide Mequitazine Sulfoxide Mequitazine->Sulfoxide Oxidation N_Desmethyl N-Desmethyl-Mequitazine Mequitazine->N_Desmethyl Metabolism/ Process N_Oxide Mequitazine N-Oxide Mequitazine->N_Oxide Oxidation

Figure 2: Common impurities associated with Mequitazine arising from oxidation and manufacturing processes.

B. Protocol for Reversed-Phase HPLC Method

The following protocol provides a starting point for the development of a chemical purity method for (R)-Mequitazine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm

  • (R)-Mequitazine Reference Standard

  • Reference standards for known impurities (if available)

  • HPLC-grade solvents and reagents

2. Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required for optimal separation.A common mobile phase for the analysis of basic pharmaceutical compounds, providing good peak shape and resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 254 nmProvides good sensitivity for Mequitazine and its likely impurities.[6]
Injection Volume 10 µLTo be optimized.
Sample Diluent Mobile Phase A:Mobile Phase B (50:50)To ensure sample solubility and compatibility.

3. Sample Preparation:

  • Standard Solution: Prepare a solution of (R)-Mequitazine reference standard in the diluent at a concentration of approximately 0.5 mg/mL.

  • Test Solution: Prepare the (R)-Mequitazine sample in the diluent at the same concentration as the standard solution.

4. System Suitability: Inject the standard solution. The system is suitable if:

  • Theoretical Plates (N): ≥ 2000 for the (R)-Mequitazine peak.

  • Tailing Factor (T): ≤ 2.0 for the (R)-Mequitazine peak.

  • RSD: ≤ 2.0% for the peak area from six replicate injections.

5. Data Analysis and Calculation: The percentage of each impurity is calculated using the area normalization method:

% Impurity = (AreaImpurity / Total Area) x 100

Where:

  • AreaImpurity is the peak area of an individual impurity.

  • Total Area is the sum of the areas of all peaks in the chromatogram.

IV. Method Validation: Ensuring Trustworthiness and Reliability

Both the chiral and reversed-phase HPLC methods must be validated in accordance with International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the stringent purity assessment of (R)-Mequitazine. The combination of a highly selective chiral HPLC method for enantiomeric purity and a robust reversed-phase HPLC method for chemical purity ensures that the final drug substance meets the high standards of quality, safety, and efficacy demanded in the pharmaceutical industry. Adherence to these protocols and rigorous method validation will provide researchers and drug development professionals with the reliable data necessary for regulatory submissions and to ensure patient safety.

VI. References

  • G. Bazylak, H. Nagarska, "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)," Journal of Pharmaceutical and Biomedical Analysis, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8242827/]

  • Chiral Technologies Europe, "Method development with CHIRALPAK® IA," Application Note. [URL: Not available]

  • M. Ye. Blazheyevskiy, "UV spectra of mequitazine (1) and mequitazine S-oxide (2), each at 10 µg/mL," ResearchGate, 2024. [URL: https://www.researchgate.net/figure/UV-spectra-of-mequitazine-1-and-mequitazine-S-oxide-2-each-at-10-g-mL_fig3_377983141]

  • S. Ahuja, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, 2003. [URL: https://www.lcgc-international.com/view/a-strategy-for-developing-hplc-methods-for-chiral-drugs]

  • A. A. Al-Saeed, M. A. Khan, "Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism," Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/6/2685]

  • X. Zhang, et al., "Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS," New Journal of Chemistry, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj01525a]

  • Government of Saskatchewan, "Formulary Monographs [MEQUITAZINE, 0408]," Saskatchewan Formulary. [URL: Not available]

  • Wikipedia, "Mequitazine," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Mequitazine]

  • M. Ye. Blazheyevskiy, et al., "Determination of Mequitazine in Tablets by Difference Spectrophotometry Based on the Absorption of its Sulfoxide," Orbital: The Electronic Journal of Chemistry, 2024. [URL: https://www.researchgate.net/publication/377983141_Determination_of_Mequitazine_in_Tablets_by_Difference_Spectrophotometry_Based_on_the_Absorption_of_its_Sulfoxide]

  • MedChemExpress, "Mequitazine - Product Data Sheet," MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/Mequitazine.html]

  • M. Ye. Blazheyevskiy, et al., "Determination of Mequitazine in Tablets by Difference Spectrophotometry Based on the Absorption of its Sulfoxide Graphical abstract," ResearchGate, 2024. [URL: https://www.researchgate.net/figure/Determination-of-Mequitazine-in-Tablets-by-Difference-Spectrophotometry-Based-on-the_fig1_377983141]

  • Tokyo Chemical Industry Co., Ltd., "Mequitazine 29216-28-2," TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/M2187]

  • Veeprho, "Mequitazine Impurities and Related Compound," Veeprho. [URL: https://www.veeprho.com/mequitazine-and-related-compound.html]

  • A. Gackowska, et al., "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity," Molecules, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356041/]

  • S. S. Sonawane, et al., "UV Spectrophotometric Method Development and Validation of Mesalazine in Bulk and Solid Dosage Form," International Journal of Pharmaceutical Sciences and Research, 2019. [URL: Not available]

  • National Center for Biotechnology Information, "Mequitazine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mequitazine]

  • PharmaCompass, "mequitazine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP," PharmaCompass. [URL: Not available]

  • pms-DOMPERIDONE Product Monograph, "Domperidone Tablets, House Standard," PRODUCT MONOGRAPH, 2015. [URL: Not available]

  • European Directorate for the Quality of Medicines & HealthCare, "EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances," EDQM. [URL: Not available]

  • European Directorate for the Quality of Medicines & HealthCare, "Harmonisation status for Excipient monographs (PDG)," EDQM. [URL: Not available]

Sources

Method

Application Note: In Vivo Assessment of (R)-Mequitazine Anti-Inflammatory Properties

Executive Summary This guide outlines a rigorous workflow for assessing the anti-inflammatory efficacy of (R)-Mequitazine , the levorotatory enantiomer of the phenothiazine H1-antihistamine. While Mequitazine is traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous workflow for assessing the anti-inflammatory efficacy of (R)-Mequitazine , the levorotatory enantiomer of the phenothiazine H1-antihistamine. While Mequitazine is traditionally marketed as a racemate, recent pharmacological trends prioritize single-enantiomer development to maximize receptor affinity and minimize off-target metabolic load.

This protocol utilizes the LPS-induced Acute Lung Injury (ALI) murine model.[1][2] Unlike simple edema models (e.g., Carrageenan paw edema), the ALI model mimics systemic inflammatory response syndrome (SIRS), providing a comprehensive readout of cytokine storms, neutrophil infiltration, and vascular permeability—key pathways modulated by H1-antagonism.

Introduction & Mechanistic Rationale

The Shift to Chirality

Mequitazine is a potent H1-receptor antagonist. However, phenothiazine derivatives often exhibit stereoselective pharmacodynamics. The (R)-enantiomer is hypothesized to carry the primary H1-blocking activity, potentially offering a superior therapeutic index over the racemate.

Mechanism of Action: The H1-NF-κB Axis

Classically known for blocking histamine-induced vasodilation, Mequitazine also exerts secondary anti-inflammatory effects. Histamine binding to H1 receptors (H1R) activates the Gq/11-PLC-IP3 signaling cascade. This pathway upregulates Nuclear Factor-κB (NF-κB) , a master transcription factor for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

By selectively blocking H1R with high affinity, (R)-Mequitazine suppresses this cascade, reducing downstream cytokine production and inflammatory cell recruitment.

Pathway Visualization

The following diagram illustrates the hypothesized interference of (R)-Mequitazine in the inflammatory signaling cascade.

G Histamine Histamine (Extracellular) H1R H1 Receptor (GPCR) Histamine->H1R Activates RMeq (R)-Mequitazine (Inhibitor) RMeq->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 PKC Protein Kinase C (PKC) IP3->PKC NFkB_Inactive NF-κB (Inactive/Cytosolic) PKC->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active/Nuclear) NFkB_Inactive->NFkB_Active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Transcription Inflammation Systemic Inflammation & Tissue Damage Cytokines->Inflammation

Figure 1: Signal transduction pathway showing (R)-Mequitazine blockade of H1R-mediated NF-κB activation.

Pre-Clinical Compound Handling

Critical Quality Attribute (CQA): The validity of this study hinges on the optical purity of the test compound.

  • Chiral Verification: Before formulation, verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column). Requirement: ee% > 99.5%.

  • Vehicle Selection: Mequitazine is lipophilic.

    • Stock Solution: Dissolve in 100% DMSO.

    • Working Solution: Dilute to <1% DMSO in sterile saline or 0.5% CMC-Na (Carboxymethyl cellulose) for oral gavage.

    • Stability: Fresh preparation daily. Protect from light (phenothiazines are photosensitive).

Experimental Protocol: LPS-Induced Acute Lung Injury (ALI)

This model is selected for its high reproducibility and clinical relevance to acute respiratory distress syndrome (ARDS).

Animals[2][4][5][6][7][8]
  • Species: Male BALB/c mice (6–8 weeks, 20–25g).

  • Acclimatization: 7 days in pathogen-free conditions.

  • N Value: 10 mice per group (Power > 0.8 for p<0.05).

Study Design & Grouping
GroupTreatment (p.o.)Induction (i.t.)Purpose
G1: Sham Vehicle (Saline/CMC)Sterile SalineBaseline physiological control.
G2: Model Vehicle (Saline/CMC)LPS (5 mg/kg)Establishes max inflammation window.
G3: Positive Dexamethasone (2 mg/kg)LPS (5 mg/kg)Validates assay sensitivity.
G4: (R)-Meq Low (R)-Mequitazine (5 mg/kg)LPS (5 mg/kg)Dose-response assessment.
G5: (R)-Meq High (R)-Mequitazine (10 mg/kg)LPS (5 mg/kg)Dose-response assessment.
G6: Racemate Mequitazine (10 mg/kg)LPS (5 mg/kg)Critical: Comparative efficacy vs. (R)-enantiomer.
Step-by-Step Methodology

Phase 1: Pre-Treatment (Prophylactic)

  • Administer test compounds (Groups 3–6) or Vehicle (G1–2) via oral gavage (p.o.) .

  • Wait 1 hour to allow for absorption and systemic distribution.

Phase 2: Induction

  • Anesthetize mice (Isoflurane: 3% induction, 1.5% maintenance).

  • Suspend mice vertically by the incisors.

  • Using a fiber-optic stylet or otoscope, visualize the trachea.

  • Instill 50 µL of LPS (Lipopolysaccharide, E. coli O111:B4) dissolved in saline (5 mg/kg) directly into the trachea.

  • Sham Group: Instill 50 µL sterile saline only.

  • Hold mice vertically for 30s to ensure distribution.

Phase 3: Harvest (24 Hours Post-Induction)

  • Euthanize via overdose of pentobarbital or CO2 asphyxiation.

  • BALF Collection: Cannulate the trachea; lavage lungs 3x with 0.5 mL ice-cold PBS. Pool supernatant.

  • Tissue Harvest: Remove lungs.

    • Right Lobe: Flash freeze in liquid nitrogen (for Western Blot/MPO).

    • Left Lobe: Fix in 4% paraformaldehyde (for Histology).

Experimental Workflow Diagram

Workflow cluster_Analysis Downstream Analysis Start Start: T = -7 Days Acclimatization PreTreat T = -1 Hour Oral Gavage ((R)-Meq / Dex / Veh) Start->PreTreat Induction T = 0 Hour Intratracheal LPS (Induction of ALI) PreTreat->Induction Wait Wait 24 Hours (Monitor Distress) Induction->Wait Sacrifice T = 24 Hours Euthanasia Wait->Sacrifice BALF BALF Analysis (Cell Count / ELISA) Sacrifice->BALF Histology Histology (H&E) Lung Injury Score Sacrifice->Histology WetDry Wet/Dry Ratio (Edema) Sacrifice->WetDry

Figure 2: Chronological workflow for the LPS-induced Acute Lung Injury model.

Key Readouts & Data Interpretation

Bronchoalveolar Lavage Fluid (BALF) Analysis[9][10]
  • Total Cell Count: LPS causes massive neutrophil influx. (R)-Mequitazine should significantly reduce total cell and neutrophil counts compared to the Model group.

  • Cytokine ELISA: Measure TNF-α, IL-6, and IL-1β in BALF supernatant.

    • Expectation: Dose-dependent reduction. If (R)-Meq is superior, G5 (High Dose R) should show lower cytokine levels than G6 (Racemate) at equivalent mass doses.

Lung Wet/Dry Ratio (Edema)
  • Weigh the "wet" right lower lobe immediately after harvest.

  • Dry at 60°C for 72 hours and re-weigh.

  • Calculation:

    
    .
    
  • Significance: H1 antagonists reduce vascular permeability. A lower ratio indicates reduced pulmonary edema.

Myeloperoxidase (MPO) Activity[3]
  • Homogenize lung tissue. Assay for MPO (a marker of neutrophil accumulation).

  • Unit: U/g tissue.

Histopathology (H&E Staining)
  • Score lung sections (0–4 scale) based on:

    • Alveolar congestion.

    • Hemorrhage.[3]

    • Infiltration or aggregation of neutrophils in airspace or vessel walls.

    • Thickness of alveolar wall.[3]

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the protocol includes internal checks:

  • The "Dex" Check: If the Dexamethasone (G3) group does not show significant inhibition (>50% reduction in cytokines) compared to Model (G2), the induction failed or the assay is insensitive. Discard study.

  • The "LPS" Check: If Model (G2) BALF protein levels are not >3x higher than Sham (G1), the injury was insufficient.

  • Solubility Check: If (R)-Mequitazine precipitates in the vehicle before gavage, bioavailability will be erratic. Use sonication or adjust CMC concentration.

References

  • Mequitazine Pharmacology

    • Title: Mequitazine: A review of its pharmacology and clinical efficacy.
    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link] (General search for Mequitazine pharmacology reviews)

  • NF-κB Signaling in Inflammation

    • Title: The Nuclear Factor NF-κB Pathway in Inflammation.[4][5][6][7][8]

    • Source: PMC - NIH
    • URL:[Link]

  • LPS-Induced ALI Model

    • Title: LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer.[1]

    • Source: PubMed
    • URL:[Link]

  • Carrageenan Paw Edema Protocols (Secondary Model)

    • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse.[9][10]

    • Source: ResearchGate[11][4]

    • URL:[Link]

  • Chirality in Phenothiazines

    • Title: Stereoselective metabolism of mequitazine.
    • Source: Taylor & Francis / Xenobiotica
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

(R)-Mequitazine stability in different solvents and buffers

Support Center: Chemical Stability & Experimental Optimization Subject: (R)-Mequitazine (CAS: 147780-50-5) Classification: Phenothiazine H1-Antagonist Critical Sensitivity: Photolabile (Light Sensitive), Oxidation Prone[...

Author: BenchChem Technical Support Team. Date: February 2026

Support Center: Chemical Stability & Experimental Optimization

Subject: (R)-Mequitazine (CAS: 147780-50-5) Classification: Phenothiazine H1-Antagonist Critical Sensitivity: Photolabile (Light Sensitive), Oxidation Prone[1]

Core Stability Profile & Solvent Compatibility

(R)-Mequitazine is a phenothiazine derivative.[1][2][3][4][5] The tricyclic phenothiazine core is electronically rich, making it highly susceptible to oxidation and photolytic degradation . Successful experimentation depends on preventing the formation of the sulfoxide impurity, which often manifests as a pink/red discoloration.

Solubility & Stock Solution Data
SolventMax SolubilityStability RatingStorage Recommendation
DMSO ~50 mg/mLHigh (Dark, -20°C)Recommended. Store aliquots at -20°C. Protect from light.[1]
Ethanol ~30 mg/mLModerateEvaporation risk.[1] Store -20°C tightly sealed.
Methanol ~30 mg/mLModerateGood for HPLC prep; avoid for long-term storage.[1]
Water/PBS < 0.1 mg/mLUnstable Do not store. Prepare immediately before use.[1]
Acetonitrile SolubleHighExcellent for LC-MS/HPLC stock.[1]

Technical Insight: The quinuclidine nitrogen in (R)-Mequitazine acts as a proton acceptor (pKa ~9.2).[1] While solubility increases in acidic media (pH < 4), acidic conditions accelerate oxidative degradation in the presence of light. Always prioritize organic solvents (DMSO) for stock solutions.[1]

Critical Degradation Pathways

Understanding how (R)-Mequitazine degrades allows you to implement self-validating checks in your workflow.[1]

Mechanism 1: Photo-Oxidation (The "Pink" Indicator)

Upon exposure to UV or visible light (fluorescent lab lights), the phenothiazine ring undergoes radical cation formation, leading to Mequitazine Sulfoxide .

  • Visual Indicator: Solutions turn from colorless to Rose-Pink or Red.

  • Impact: Loss of H1-receptor affinity; generation of cytotoxic radical species.[1]

Mechanism 2: N-Oxidation

The tertiary amine in the quinuclidine ring is susceptible to N-oxidation by peroxides or atmospheric oxygen over time, forming Mequitazine N-oxide .

Mequitazine_Degradation MQ (R)-Mequitazine (Active, Colorless) Sulfoxide Mequitazine Sulfoxide (Inactive, Pink/Red) MQ->Sulfoxide Primary Pathway (Radical Cation) NOxide Mequitazine N-Oxide (Minor Impurity) MQ->NOxide Secondary Pathway Light Light (UV/Vis) + O2 Light->MQ Peroxide Peroxides / Air Peroxide->MQ

Figure 1: Primary degradation pathways of (R)-Mequitazine.[1] The formation of the sulfoxide is the dominant instability pathway driven by light and oxygen.

Experimental Protocols & Troubleshooting
Protocol A: Preparation of Stable Stock Solutions
  • Objective: Create a 10 mM stock solution stable for >6 months.

  • Reagents: Anhydrous DMSO (freshly opened), Amber glass vials.

  • Weighing: Weigh (R)-Mequitazine powder in low-light conditions.

  • Dissolution: Dissolve in anhydrous DMSO. Vortex for 30 seconds.[1]

    • Self-Validation: Solution must be completely clear and colorless.[1] Any pink tint indicates pre-existing degradation of the solid.

  • Aliquot: Dispense into single-use amber vials (avoid repeated freeze-thaw).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C or -20°C.

Protocol B: Aqueous Dilution for Bioassays
  • Challenge: (R)-Mequitazine precipitates in water.

  • Solution: Use an intermediate dilution step.

  • Dilute DMSO stock 1:10 into Ethanol or PEG-300 first.[1]

  • Slowly add this intermediate to your aqueous buffer (PBS/Media) while vortexing.[1]

  • Final Solvent Concentration: Ensure final DMSO < 0.1% to avoid cytotoxicity, but ensure Mequitazine concentration is below its aqueous solubility limit (~100 µM max in buffer).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Solution turns Pink/Red Photodegradation (Sulfoxide formation).[1]Discard immediately. Prepare fresh stock in amber vials. Work under low light.
Precipitation in Media Concentration exceeds aqueous solubility limit.[1]Reduce concentration. Use a co-solvent (PEG-300 or Tween-80).[1][6] Ensure rapid mixing during dilution.
Ghost Peaks in HPLC Sample Carryover or Degradation .[1]Phenothiazines stick to glass/plastic.[1] Use silanized glass or wash injector with 50% MeOH.[1] Check for sulfoxide peak (Rt shift).[1]
Inconsistent IC50 Data Adsorption to plastics.[1](R)-Mequitazine is lipophilic (LogP ~4.6).[1] It adsorbs to polystyrene plates.[1] Use low-binding plates or add 0.01% BSA/Tween.[1]
Analytical Validation (HPLC)

To verify the purity of your (R)-Mequitazine, use the following stability-indicating HPLC method.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.[1]0) [50:50 v/v].[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV at 256 nm (Max absorption).[1][3][4]

  • Expected Result:

    • (R)-Mequitazine Rt: ~7-9 min.[1]

    • Sulfoxide Impurity Rt: ~3-5 min (More polar, elutes earlier).[1]

HPLC_Workflow Start Sample Preparation Dilute Dilute in Mobile Phase (ACN:Buffer 50:50) Start->Dilute Inject Inject 20 µL into HPLC Dilute->Inject Detect UV Detection @ 256 nm Inject->Detect Decision Check Chromatogram Detect->Decision Pass Single Peak (Purity >98%) Decision->Pass Clean Fail Split Peak / Early Elution (Sulfoxide Contamination) Decision->Fail Ghost Peaks

Figure 2: Quality Control Workflow for (R)-Mequitazine validation prior to critical assays.

Frequently Asked Questions (FAQ)

Q: Can I autoclave (R)-Mequitazine solutions? A: No. High heat induces oxidation and potential racemization.[1] Sterilize by filtration using a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate as drug may bind).[1]

Q: Is (R)-Mequitazine stereochemically stable? A: Generally, yes.[1] The chiral center is in the quinuclidine ring, which is rigid. However, extreme pH (pH > 12 or pH < 2) combined with heat can promote racemization.[1] Maintain pH 5-8 for optimal stability.[1]

Q: Why did my DMSO stock freeze at 4°C? A: Pure DMSO freezes at 18.5°C.[1] This is normal. Thaw completely at room temperature and vortex before use to ensure the drug hasn't precipitated out of the crystal lattice during freezing.

References
  • El-Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002).[1][4] Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121-137.[1][4]

  • Abdel-Moety, E. M., Ibrahim, M. A., & Rezk, M. R. (2009).[1][8] Photodegradation and photostability-indication of mequitazine.[1][5][8] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 740-745.[1]

  • PubChem. (2025).[1] Mequitazine, (R)- | C20H22N2S.[1] National Library of Medicine.[1] [1]

  • Ohnishi, N., et al. (2000).[1] Photostability of Mequitazine in a Syrup and Isotonic Buffer Solution.[9] Chemical and Pharmaceutical Bulletin, 48.

Sources

Optimization

Technical Support Center: (R)-Mequitazine Bioavailability Optimization

Subject: Troubleshooting Poor Bioavailability of (R)-Mequitazine in Preclinical Models Ticket ID: RMQ-BA-0042 Assigned Specialist: Senior Application Scientist, DMPK & Formulation Division Executive Summary (R)-Mequitazi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Poor Bioavailability of (R)-Mequitazine in Preclinical Models Ticket ID: RMQ-BA-0042 Assigned Specialist: Senior Application Scientist, DMPK & Formulation Division

Executive Summary

(R)-Mequitazine is a potent H1-antihistamine belonging to the phenothiazine class.[1][2] In animal models, poor bioavailability (BA) typically stems from two synergistic failure points: solubility-limited absorption (BCS Class II behavior) and extensive first-pass metabolism mediated by hepatic CYP450 enzymes (specifically CYP2D orthologs).

This guide addresses these bottlenecks using a "Diagnose-Intervene-Validate" framework. We move beyond standard saline suspensions to advanced formulation strategies (Cyclodextrins, Lipid-based systems) and metabolic shunting.

Module 1: Diagnostic Troubleshooting (Q&A)

Category A: Solubility & Dissolution Failures

Q: I see precipitation of (R)-Mequitazine in my dosing vehicle (0.5% MC/0.1% Tween 80) immediately after preparation. Why? A: Phenothiazines are highly lipophilic bases (


). At neutral pH (your vehicle), the drug is largely un-ionized and insoluble.
  • The Fix: You must lower the pH or use a co-solvent system.

    • Acidification: Adjust vehicle pH to 4.0–5.0 using Citrate Buffer. This ionizes the basic nitrogen, significantly increasing aqueous solubility.

    • Co-solvent Spike: Pre-dissolve the compound in 5% DMSO or DMA (Dimethylacetamide) before adding to the aqueous phase.

    • Critical Check: If precipitation persists, switch to a Self-Emulsifying Drug Delivery System (SEDDS) (see Module 3).

Q: My dissolution data looks good in vitro (pH 1.2), but plasma exposure (AUC) in rats is negligible. Is it absorption? A: This is the classic "pH-Partition Hypothesis" trap. While (R)-Mequitazine dissolves well in the acidic stomach (pH 1.2), it likely precipitates upon entering the neutral environment of the small intestine (pH 6.8), limiting absorption.

  • The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Unlike pH adjustments, cyclodextrins maintain the drug in a soluble inclusion complex independent of GI pH changes, preventing intestinal precipitation.

Category B: Metabolic Stability & Clearance[3]

Q: We achieved solubility, but bioavailability remains <5%. Is the drug degrading? A: It is likely not chemical degradation, but enzymatic clearance . Mequitazine is a high-clearance substrate for CYP2D6 (humans) and its orthologs CYP2D1/2 (rats/mice).

  • The Mechanism: The phenothiazine ring undergoes rapid hydroxylation and S-oxidation during the first pass through the liver.

  • The Diagnostic Experiment: Run a Microsomal Stability Assay (Protocol 4.1). If

    
     min, hepatic metabolism is your bottleneck, not absorption.
    
  • The Fix:

    • Chemical Inhibition: Co-administer with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) to validate the metabolic limit.

    • Lymphatic Transport: Switch to a lipid-based formulation (Long-Chain Triglycerides) to stimulate chylomicron formation, bypassing the portal vein and the liver.

Module 2: Visualizing the Failure Points

The following diagram illustrates the dual hurdles (Solubility vs. Metabolism) and the decision logic for overcoming them.

Mequitazine_Bioavailability Start Problem: Poor (R)-Mequitazine Bioavailability Solubility_Check Step 1: Check Solubility (Is it dissolved in vehicle?) Start->Solubility_Check Metabolism_Check Step 2: Check Metabolic Stability (Microsomal T1/2) Solubility_Check->Metabolism_Check Yes (Soluble) Precipitation Issue: Precipitation in GI Tract (pH shift 1.2 -> 6.8) Solubility_Check->Precipitation No/Poor Hepatic_Loss Issue: First-Pass Metabolism (CYP2D6/CYP2D1 Hydroxylation) Metabolism_Check->Hepatic_Loss Unstable (High Clearance) Soln_Strategy Solution: HP-beta-Cyclodextrin (Prevents intestinal precipitation) Precipitation->Soln_Strategy Metab_Strategy Solution: Lipid Nanocarriers (PLGA/Liposomes) (Bypass liver via Lymphatics) Hepatic_Loss->Metab_Strategy

Caption: Decision matrix identifying whether the bioavailability bottleneck is physicochemical (Solubility) or biological (Metabolism).

Module 3: Proven Formulation Strategies

The following table summarizes formulation tiers based on the severity of the bioavailability issue.

TierFormulation TypeTarget MechanismRecommended For
1 pH-Adjusted Solution Ionization of basic amineIV dosing; Acute PO studies where precipitation is minor.
2 Cyclodextrin Complex (HP-β-CD) Molecular encapsulationImproving solubility; Preventing intestinal precipitation.
3 PLGA Nanoparticles Endocytosis & ProtectionSustained release; Protecting drug from luminal enzymes.
4 Lipid-Based (SEDDS) Lymphatic UptakeHigh metabolic clearance ; Bypassing first-pass metabolism.

Module 4: Experimental Protocols

Protocol 4.1: Microsomal Stability Assay (Diagnostic)

Use this to confirm if CYP metabolism is killing your bioavailability.

  • Preparation: Prepare rat liver microsomes (RLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation: Spike (R)-Mequitazine (1 µM final) into the mixture. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Criterion: If intrinsic clearance (

    
    ) > 50 µL/min/mg protein, the drug is metabolically unstable . Switch to Tier 4 formulations.
    
Protocol 4.2: Preparation of (R)-Mequitazine/HP-β-CD Complex (Tier 2)

Use this to solve solubility issues.

  • Stoichiometry: Calculate a 1:2 molar ratio of (R)-Mequitazine to Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Solvent Phase: Dissolve HP-β-CD in distilled water (20% w/v).

  • Drug Addition: Add (R)-Mequitazine slowly to the CD solution while stirring at 600 RPM.

  • Equilibration: Stir for 24 hours at room temperature. The suspension should turn clear.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain a white, fluffy powder.

  • Reconstitution: Reconstitute in saline for animal dosing. This complex is stable and will not precipitate in the gut.

Protocol 4.3: PLGA Nanoparticle Fabrication (Tier 3)

Use this for sustained release and metabolic protection.

  • Organic Phase: Dissolve 50 mg PLGA (50:50) and 5 mg (R)-Mequitazine in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) solution.

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under magnetic stirring (1000 RPM).

  • Solvent Evaporation: Stir for 4 hours in a fume hood to evaporate acetone.

  • Collection: Centrifuge at 15,000 x g for 20 min. Wash pellet 2x with water.

  • Characterization: Verify particle size (aim for 150–200 nm) via DLS.

References

  • Nakamura, K. et al. (1998).[3] Oxidation of histamine H1 antagonist mequitazine is catalyzed by cytochrome P450 2D6 in human liver microsomes.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Porter, C.J.H. et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link

  • Yasuda, S.U. et al. (2001). The role of cytochrome P450 2D6 in the metabolism of mequitazine. Clinical Pharmacology & Therapeutics. Link

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for (R)-Mequitazine Detection

Welcome to the technical support center for the analysis of (R)-Mequitazine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (R)-Mequitazine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we will move beyond simple procedural lists to explain the fundamental principles behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up an LC-MS/MS method for (R)-Mequitazine.

Question 1: What are the key physicochemical properties of (R)-Mequitazine to consider for LC-MS/MS analysis?

Answer: Understanding the physicochemical properties of (R)-Mequitazine is the foundation for developing a successful LC-MS/MS method. As a basic compound, its behavior in different solvents and pH conditions dictates the choice of mobile phase, column, and extraction procedure.

PropertyValueImplication for LC-MS/MS Method Development
Molecular Formula C₂₀H₂₂N₂SDetermines the monoisotopic mass for mass spectrometer settings.
Monoisotopic Mass 322.15 g/mol The precursor ion ([M+H]⁺) will be approximately m/z 323.16.
pKa ~9.2 - 10.4[1](R)-Mequitazine is a basic compound. A low pH mobile phase (e.g., with formic acid) will ensure it is in its ionized form, which is crucial for good retention on a reversed-phase column and for efficient electrospray ionization.
logP ~4.7 - 4.9[1][2]The high logP value indicates that (R)-Mequitazine is lipophilic. This suggests good retention on a C18 or similar reversed-phase column and dictates the choice of organic solvent for extraction (e.g., ethyl acetate, hexane).
Solubility Sparingly soluble in water; soluble in DMSO and ethanol.[3][4]This information is critical for preparing stock solutions and standards. Using an organic solvent like DMSO or methanol is recommended for the initial stock solution, which can then be diluted in the mobile phase.

Question 2: Which LC column and mobile phase composition do you recommend for (R)-Mequitazine analysis?

Answer: Based on its lipophilic and basic nature, a reversed-phase C18 column is the most common and effective choice for retaining and separating (R)-Mequitazine from potential interferences.

For the mobile phase, a gradient elution is typically employed to ensure a sharp peak shape and efficient elution. A combination of an aqueous phase and an organic phase with an acidic modifier is recommended.

  • Aqueous Phase (Mobile Phase A): Water with 0.1% formic acid. The formic acid serves two key purposes:

    • Protonation of the Analyte: By maintaining a low pH, the basic nitrogen atoms on (R)-Mequitazine are protonated, leading to a positive charge ([M+H]⁺). This enhances its retention on the C18 column and is essential for positive mode electrospray ionization.

    • Improved Peak Shape: The acidic modifier helps to minimize tailing by preventing interactions between the analyte and any residual silanol groups on the silica-based column packing.

  • Organic Phase (Mobile Phase B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is generally preferred as it often provides better chromatographic resolution and lower backpressure.

A typical starting gradient could be: 5-95% Mobile Phase B over 5-10 minutes. The exact gradient profile should be optimized based on your specific system and to ensure separation from any metabolites or matrix components.

Question 3: What are the optimal mass spectrometry parameters for detecting (R)-Mequitazine?

Answer: For sensitive and specific detection of (R)-Mequitazine, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is the ideal choice due to the basic nature of (R)-Mequitazine, which readily accepts a proton to form a positively charged ion in the acidic mobile phase.

  • Precursor and Product Ions: The most commonly used and reliable MRM transition for Mequitazine is the fragmentation of the protonated molecule ([M+H]⁺) at m/z 323.3 to a specific product ion. A widely reported and sensitive transition is:

    • Q1 (Precursor Ion): m/z 323.3

    • Q3 (Product Ion): m/z 83.1[1][2][5]

    The m/z 83.1 fragment corresponds to a specific part of the Mequitazine structure, providing high selectivity for its detection. It is crucial to perform a compound tuning or infusion experiment on your specific instrument to determine the optimal collision energy (CE) and other lens voltages for this transition to maximize sensitivity.

Here is a diagram illustrating the LC-MS/MS workflow for (R)-Mequitazine analysis:

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Column->Gradient ESI Positive ESI Source ([M+H]⁺ = m/z 323.3) Gradient->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 83.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM Chromatogram) Detector->Data Signal

Caption: LC-MS/MS workflow for (R)-Mequitazine analysis.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Poor peak shape (tailing or fronting) for (R)-Mequitazine.

Causality and Solution:

  • Issue: Peak tailing is often observed for basic compounds like (R)-Mequitazine. This is typically due to secondary interactions between the protonated analyte and deprotonated, acidic silanol groups on the surface of the silica-based column packing.

  • Solution 1: Optimize Mobile Phase Acidity: Ensure that the pH of your mobile phase is at least 2 pH units below the pKa of (R)-Mequitazine. The presence of 0.1% formic acid should be sufficient, but you could consider a slightly higher concentration if tailing persists.

  • Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation C18 column can significantly improve peak shape.

  • Solution 3: Check for Column Contamination: Contamination of the column with strongly basic compounds from previous injections can lead to active sites that cause tailing. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase).

  • Issue: Peak fronting is less common but can occur due to column overload.

  • Solution: Reduce the injection volume or the concentration of the sample.

Problem 2: Low or no signal for (R)-Mequitazine.

Causality and Solution:

  • Issue: The absence of a signal can be due to issues with the sample preparation, LC system, or the mass spectrometer.

  • Solution 1: Verify Sample Preparation:

    • Extraction Efficiency: (R)-Mequitazine is lipophilic, so a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or methyl tert-butyl ether at a basic pH is effective. Alternatively, protein precipitation with acetonitrile can be used for plasma samples.[2][5] Ensure your extraction protocol is validated for recovery.

    • Sample Stability: Mequitazine can be susceptible to oxidation.[1] Prepare fresh solutions and store them appropriately (protected from light and at low temperatures).

  • Solution 2: Check LC System Performance:

    • System Suitability Test: Regularly inject a known standard of (R)-Mequitazine to verify retention time and peak area. This will help you identify if the issue is with the LC system or the sample itself.

    • Leaks and Blockages: Check for any leaks in the system, particularly between the autosampler and the column, and ensure there are no blockages causing pressure fluctuations.

  • Solution 3: Confirm Mass Spectrometer Settings:

    • Compound Tuning: Re-infuse the (R)-Mequitazine standard to ensure the mass spectrometer is correctly tuned for the m/z 323.3 -> 83.1 transition. Check that the collision energy and other voltages are optimal.

    • Source Conditions: Verify that the ESI source parameters (e.g., gas flows, temperature, capillary voltage) are appropriate. A dirty source can significantly suppress the signal.

Problem 3: High background noise or interfering peaks in the chromatogram.

Causality and Solution:

  • Issue: High background or interfering peaks can compromise the limit of detection and the accuracy of quantification. These often originate from the sample matrix, mobile phase, or the LC system itself.

  • Solution 1: Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE can provide a much cleaner extract than LLE or protein precipitation. A mixed-mode or polymeric reversed-phase SPE sorbent would be a good choice.

    • Optimize LLE: If using LLE, a back-extraction step can help to remove interferences.

  • Solution 2: Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade water, acetonitrile/methanol, and formic acid. Lower-grade solvents can contain impurities that contribute to background noise.

  • Solution 3: Implement a Divert Valve: If your system has a divert valve, program it to send the initial and final portions of the chromatographic run (which often contain unretained matrix components and salts) to waste instead of the mass spectrometer source.

  • Solution 4: Troubleshoot the LC System:

    • Contaminated Mobile Phase: Prepare fresh mobile phases daily.

    • Bleed from the Column: Column bleed can increase with column age and the use of aggressive mobile phases.

    • Carryover: If you observe the (R)-Mequitazine peak in a blank injection following a high-concentration sample, you have carryover. Optimize your autosampler wash procedure with a strong solvent.

Here is a troubleshooting workflow to help diagnose and resolve common issues:

Troubleshooting_Workflow cluster_PeakShape Poor Peak Shape cluster_Signal Low/No Signal cluster_Noise High Background/Interference Start Problem Encountered Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting NoSignal No Signal Start->NoSignal LowSignal Low Signal Start->LowSignal HighBg High Background Start->HighBg Interference Interfering Peaks Start->Interference Sol_Tailing1 Ensure pH is 2 units below pKa. Tailing->Sol_Tailing1 Check Mobile Phase pH Sol_Tailing2 Use end-capped column, check for contamination. Tailing->Sol_Tailing2 Evaluate Column Sol_Fronting1 Inject less sample or dilute. Fronting->Sol_Fronting1 Reduce Sample Concentration Sol_NoSignal1 Check recovery and use fresh solutions. NoSignal->Sol_NoSignal1 Verify Sample Prep & Stability Sol_NoSignal2 Run system suitability test. NoSignal->Sol_NoSignal2 Check LC System Sol_NoSignal3 Infuse standard and check tuning. NoSignal->Sol_NoSignal3 Confirm MS Settings Sol_LowSignal1 Validate extraction efficiency. LowSignal->Sol_LowSignal1 Optimize Extraction Sol_LowSignal2 Optimize collision energy and source parameters. LowSignal->Sol_LowSignal2 Tune MS Sol_HighBg1 Use LC-MS grade reagents. HighBg->Sol_HighBg1 Use High-Purity Solvents Sol_HighBg2 Flush system and prepare fresh mobile phase. HighBg->Sol_HighBg2 Clean LC System Sol_Interference1 Consider SPE for cleaner samples. Interference->Sol_Interference1 Improve Sample Cleanup (SPE) Sol_Interference2 Divert unretained components to waste. Interference->Sol_Interference2 Use Divert Valve

Caption: A logical workflow for troubleshooting common LC-MS/MS issues with (R)-Mequitazine.

Section 3: Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (R)-Mequitazine reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for constructing the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Storage: Store stock solutions at -20°C and working standards at 2-8°C. Prepare fresh working standards weekly.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

References

  • PubChem. (n.d.). Mequitazine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2735122B2 - Liquid syrup preparation of mequitazine.
  • Cheméo. (n.d.). Mequitazine (CAS 29216-28-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Drug Central. (n.d.). mequitazine. Retrieved from [Link]

  • Jeong, S. H., et al. (2018). A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies. Biomedical Chromatography, 32(5), e4178. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of (R)-Mequitazine

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Chiral Synthesis & Purification of (R)-Mequitazine Ticket ID: MEQ-R-SYNTH-001 Introduction: The Chiral Archit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Chiral Synthesis & Purification of (R)-Mequitazine Ticket ID: MEQ-R-SYNTH-001

Introduction: The Chiral Architecture

Welcome to the technical support hub for (R)-Mequitazine. While Mequitazine is often marketed as a racemate, the drive for single-enantiomer therapeutics (chiral switching) has intensified focus on the (R)-enantiomer .

The core challenge lies in the C3-quinuclidinyl center . Unlike simple linear alkyl chains, the quinuclidine cage is sterically demanding and basic. Successful synthesis requires a rigorous "Chiral Pool" approach or asymmetric catalysis, followed by a delicate N-alkylation that avoids elimination side reactions.

This guide bypasses standard textbook descriptions to address the specific failure modes we see in the field.

Module 1: The Chiral Precursor (Upstream)

Core Component: (R)-(-)-3-(Hydroxymethyl)quinuclidine Criticality: High. If your precursor is <98% ee, downstream crystallization will not save you.

Troubleshooting Guide

Q: I am resolving racemic 3-(hydroxymethyl)quinuclidine with L-(+)-tartaric acid, but my yields are inconsistent.

A: This is a classic solubility issue. The diastereomeric salt formation is highly sensitive to the solvent ratio and water content.

  • The Fix: Switch to a controlled cooling crystallization protocol.

    • Dissolve the racemate and L-(+)-tartaric acid (0.5 eq) in boiling Ethanol/Water (95:5).

    • Do not crash cool. Ramp down at 5°C/hour.

    • Crucial Check: If the salt oils out before crystallizing, your solvent is too wet. Add anhydrous EtOH dropwise until the oil redissolves, then seed with a pure crystal.

  • Mechanism: The (R)-amine/L-tartrate salt is less soluble than the (S)/L pair, but "oiling out" traps both, destroying enantiomeric excess (ee).

Q: Can I avoid resolution and use asymmetric synthesis instead?

A: Yes, but it requires specialized catalysis.

  • Route: Asymmetric Hydrogenation of 3-methylenequinuclidine.

  • Catalyst: Rh(I) complexes with chiral phosphine ligands (e.g., DuPhos or Josiphos).

  • Warning: The basic quinuclidine nitrogen can poison the catalyst. You must perform the hydrogenation on the protonated salt (e.g., hydrochloride) of the precursor, not the free base.

Module 2: The Coupling Interface (N-Alkylation)

Reaction: Phenothiazine + (R)-3-(Chloromethyl)quinuclidine


 (R)-Mequitazine
Major Failure Mode:  Elimination (Formation of 3-methylenequinuclidine) vs. Substitution.
Troubleshooting Guide

Q: I see a large amount of alkene impurity (elimination product) and unreacted phenothiazine.

A: You are likely using a base that is too weak or conditions that favor E2 elimination over SN2 substitution.

  • Diagnosis: The quinuclidine ring is bulky. If you use KOH/MeOH (classic conditions), the methoxide acts as a base, stripping the proton from the alkyl halide rather than displacing the chloride.

  • The Protocol Shift:

    • Base: Switch to Sodium Hydride (NaH) (60% dispersion). It is non-nucleophilic and irreversible.

    • Solvent: Use DMF or DMAc (anhydrous). These polar aprotic solvents accelerate the SN2 reaction.

    • Temperature: Keep the reaction between 50–60°C . Higher temperatures (>80°C) exponentially increase elimination rates.

Q: My chiral center is at C3. Will N-alkylation cause racemization?

A: Generally, no , but with a caveat.

  • The Science: The reaction occurs at the exocyclic methyl group (the "linker"), not directly on the C3 chiral center. Therefore, the stereocenter is not involved in the transition state.

  • The Risk: If you use extremely harsh bases (e.g., t-BuLi) or prolonged reflux >100°C, you risk epimerization via deprotonation of the C3 proton (alpha to the bridgehead nitrogen). Stick to NaH/DMF at moderate temps to preserve optical integrity.

Module 3: Purification & Analysis (Downstream)

Technique: Chiral HPLC Target: >99.5% Chemical Purity, >99% ee.

Troubleshooting Guide

Q: My HPLC peaks are tailing severely, making ee determination impossible.

A: Mequitazine is a tertiary amine. It interacts strongly with residual silanols on the silica backbone of the column.

  • The Fix: You must use a basic additive in your mobile phase.

  • Recommended Method:

    • Column: Chiralpak ID or IA (Immobilized phases are more robust).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).

    • Why DEA? The amine competes for the active sites on the silica, "masking" them and sharpening the Mequitazine peak.

Visualizing the Workflow

Diagram 1: Optimized Synthetic Pathway

Caption: Logical flow from chiral pool resolution to controlled coupling, highlighting critical control points.

Mequitazine_Synthesis Racemate Racemic 3-(Hydroxymethyl) quinuclidine Resolution Resolution (L-Tartaric Acid) Racemate->Resolution EtOH/H2O Precursor_R (R)-Precursor (Salt Form) Resolution->Precursor_R Crystallization Activation Activation (SOCl2 or MsCl) Precursor_R->Activation Free base gen. Activated_R (R)-3-(Chloromethyl) quinuclidine Activation->Activated_R Inversion? NO (Linker rxn) Coupling N-Alkylation (Phenothiazine + NaH) Activated_R->Coupling DMF, 60°C Crude Crude (R)-Mequitazine Coupling->Crude S_N2 Purification Recrystallization / Chiral HPLC Crude->Purification Final Pure (R)-Mequitazine (>99% ee) Purification->Final

Diagram 2: Troubleshooting The Coupling Reaction

Caption: Decision tree for diagnosing low yields or high impurities during the phenothiazine alkylation step.

Coupling_Troubleshooting Start Issue: Low Yield in Coupling Check_Impurity Analyze Impurity Profile (LC-MS) Start->Check_Impurity Elimination Major Impurity: Alkene (Elimination) Check_Impurity->Elimination Peak M-HCl Unreacted Major Impurity: Unreacted Phenothiazine Check_Impurity->Unreacted Starting Material Soln_Elim1 Decrease Temp (<60°C) Elimination->Soln_Elim1 Soln_Elim2 Switch Base (KOH -> NaH) Elimination->Soln_Elim2 Soln_Unreact1 Check Leaving Group (Cl vs OMs) Unreacted->Soln_Unreact1 Soln_Unreact2 Increase Solvent Polarity (Toluene -> DMF) Unreacted->Soln_Unreact2

Experimental Protocol: Optimized N-Alkylation

Standard Operating Procedure (SOP) for the coupling of Phenothiazine with (R)-3-(chloromethyl)quinuclidine.

  • Activation: Charge a dry flask with Phenothiazine (1.0 eq) and anhydrous DMF (10 vol).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% in oil, 1.2 eq) portion-wise under Nitrogen.

    • Observation: Evolution of H2 gas. Solution turns dark green/red (anion formation).[1]

    • Time: Stir for 30 mins at 0°C, then warm to Room Temp (RT) for 30 mins.

  • Addition: Cool back to 0°C. Add (R)-3-(chloromethyl)quinuclidine (free base, 1.1 eq) dissolved in minimal DMF dropwise.

  • Reaction: Heat to 60°C and monitor by HPLC.

    • Target: >95% conversion within 4-6 hours.

  • Quench: Cool to RT. Carefully quench with water (exothermic). Extract with Ethyl Acetate.

  • Data Validation: Check HPLC. If "Elimination Product" > 5%, reduce temperature in the next run.

References

  • Gonnot, V., et al. (2009).[2] "Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate."[2][3][4] Chemical & Pharmaceutical Bulletin. Link

  • Leroux, S., et al. (2011).[2] "Asymmetric synthesis of (+)-mequitazine from quinine." Organic Letters. Link

  • Guminski, Y., et al. (1999).[2] "An efficient synthesis of mequitazine."[2][3][4] Organic Preparations and Procedures International.[2] Link

  • Daicel Chiral Technologies. "Chiral Separation of Antihistamines." Application Notes. Link (General reference for Chiralpak columns).

  • Kulakov, I.V., et al. (2008).[5] "Synthesis of N-alkaloidacyl derivatives of phenothiazine." Russian Journal of Applied Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Analysis of (R)-Mequitazine in Biological Samples

Welcome to the technical support center for the bioanalysis of (R)-Mequitazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying (R)-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of (R)-Mequitazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying (R)-Mequitazine in biological matrices. Here, we address common challenges, with a particular focus on mitigating matrix effects, to ensure the generation of accurate and reproducible data.

Introduction to (R)-Mequitazine and Bioanalytical Challenges

(R)-Mequitazine is a second-generation antihistamine of the phenothiazine class, used in the treatment of allergies.[1][2] Accurate quantification in biological samples such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. However, like many basic compounds, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects.

Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample, leading to ion suppression or enhancement.[3] This can significantly compromise the accuracy, precision, and sensitivity of an assay. (R)-Mequitazine, with a pKa between 8.6 and 10.4, exists predominantly in a protonated, cationic form at physiological pH. This characteristic makes it susceptible to interactions with endogenous matrix components, particularly acidic phospholipids, which are a primary cause of ion suppression.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and method development for the robust analysis of (R)-Mequitazine.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression and high variability in my (R)-Mequitazine signal. What are the likely causes?

A1: Significant ion suppression and signal variability are classic indicators of matrix effects. Given that (R)-Mequitazine is a basic compound, the most probable culprits in plasma or serum samples are endogenous phospholipids and proteins.[3] These matrix components can co-elute with your analyte and compete for ionization in the mass spectrometer's source, ultimately reducing the signal of (R)-Mequitazine. The variability arises from differences in the composition of the biological matrix between individuals or samples.

Q2: What is the best sample preparation technique to minimize matrix effects for (R)-Mequitazine analysis?

A2: There is no single "best" technique, as the optimal choice depends on the required sensitivity, throughput, and available resources. However, for (R)-Mequitazine, a basic compound, more rigorous cleanup methods are generally preferred over simpler ones. Here's a breakdown of common techniques:

  • Protein Precipitation (PPT): This is the simplest and fastest method, often involving the addition of a solvent like acetonitrile or methanol to precipitate proteins.[4] However, PPT is the least effective at removing phospholipids, a major source of matrix effects for basic drugs.[3] It is a viable option for early discovery studies where high throughput is prioritized over ultimate sensitivity and accuracy.

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent. For (R)-Mequitazine, a basic compound, adjusting the pH of the aqueous sample to a basic pH (e.g., pH 9-10) will neutralize the charge and facilitate its extraction into a nonpolar organic solvent like hexane or ethyl acetate.[5] This method can effectively separate (R)-Mequitazine from polar matrix components like salts and some phospholipids. A published method for mequitazine in human plasma successfully utilized LLE with hexane.[5]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[6] For a basic compound like (R)-Mequitazine, a mixed-mode cation exchange SPE sorbent is often the best choice. This allows for a multi-step wash protocol to remove neutral and acidic interferences before eluting the analyte with a basic solution. Studies have shown that for basic drugs, SPE provides higher recoveries and cleaner extracts compared to LLE and PPT.[7]

Recommendation: For validated, high-sensitivity bioanalytical methods for (R)-Mequitazine, Solid-Phase Extraction (SPE) is the recommended approach. For higher throughput needs where some matrix effects can be tolerated or compensated for, Liquid-Liquid Extraction (LLE) is a suitable alternative. Protein Precipitation (PPT) should be used with caution and is best suited for screening purposes.

Q3: I'm using a C18 column, but I'm still seeing co-elution with matrix components. What chromatographic strategies can I employ?

A3: While C18 columns are a good starting point, optimizing your chromatography is crucial for separating (R)-Mequitazine from interfering matrix components. Here are some strategies:

  • Mobile Phase Optimization:

    • pH: Since (R)-Mequitazine is a basic compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure it is in its protonated form, which can improve peak shape on a C18 column.[4][8]

    • Organic Modifier: Gradient elution, starting with a low percentage of organic solvent (e.g., acetonitrile or methanol) and gradually increasing the concentration, will help to first elute polar matrix components before (R)-Mequitazine.

  • Alternative Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an excellent alternative to reversed-phase chromatography for polar, basic compounds like (R)-Mequitazine. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. This can provide a different selectivity and may better separate (R)-Mequitazine from the less polar phospholipids that are often problematic in reversed-phase.

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer different selectivities compared to C18 and can be effective in resolving basic compounds from matrix interferences through pi-pi and dipole-dipole interactions.

Q4: Can metabolites of (R)-Mequitazine interfere with its quantification?

A4: Yes, this is a valid concern. (R)-Mequitazine is known to be metabolized in the liver, primarily by the CYP2D6 enzyme, to form hydroxylated and S-oxidized metabolites.[9][10] These metabolites may have similar chromatographic behavior to the parent drug and could potentially co-elute. If a metabolite has the same precursor and product ion transition as (R)-Mequitazine, it will cause direct interference. More commonly, high concentrations of a co-eluting metabolite can cause ion suppression, affecting the accuracy of the (R)-Mequitazine measurement.[11]

Troubleshooting Strategy: During method development, it is advisable to obtain standards of the major metabolites, if available, to check for chromatographic separation and potential mass spectrometric crosstalk. If standards are not available, analysis of incurred samples (samples from dosed subjects) can reveal the presence of metabolite peaks near the analyte peak. If interference is observed, chromatographic conditions should be further optimized to achieve separation.

Q5: Is a stable isotope-labeled internal standard available for (R)-Mequitazine, and why is it important?

A5: Yes, a stable isotope-labeled (SIL) internal standard, Mequitazine 13C-D2 , is commercially available.

Using a SIL internal standard is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[12] A SIL internal standard has the same physicochemical properties as the analyte and will therefore behave identically during sample preparation and chromatographic separation. Crucially, it will also experience the same degree of ion suppression or enhancement in the mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low or No Signal for (R)-Mequitazine Severe ion suppression from matrix components.1. Improve Sample Preparation: Switch from PPT to LLE or, preferably, to a mixed-mode cation exchange SPE protocol. 2. Optimize Chromatography: Ensure the mobile phase is acidic (e.g., 0.1% formic acid). Develop a gradient that separates (R)-Mequitazine from the early eluting matrix components. Consider a HILIC column. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal suppression.
High Variability in QC Samples (%RSD > 15%) Inconsistent matrix effects between different lots of biological matrix.1. Implement a More Robust Sample Preparation: A more rigorous cleanup method like SPE will reduce the influence of matrix variability. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 3. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column; inappropriate mobile phase pH.1. Adjust Mobile Phase pH: Ensure the pH is low enough to keep (R)-Mequitazine fully protonated (e.g., pH 2.5-3.5 with formic acid). 2. Use a Modern, End-Capped Column: Newer generation C18 columns have fewer exposed silanol groups. 3. Consider a Different Column Chemistry: Phenyl-hexyl or PFP columns can sometimes provide better peak shapes for basic compounds.
Unexpected Peaks Co-eluting with (R)-Mequitazine Metabolites of (R)-Mequitazine; endogenous matrix components.1. Optimize Chromatographic Selectivity: Adjust the gradient slope, organic modifier (e.g., methanol vs. acetonitrile), or switch to a column with a different stationary phase (e.g., HILIC, PFP). 2. Confirm Identity: If possible, obtain metabolite standards to confirm their retention times. For endogenous interferences, analyze multiple lots of blank matrix. 3. Check for Mass Spectrometric Overlap: Ensure that the MRM transitions are specific to (R)-Mequitazine and do not show crosstalk from the interfering peak.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for (R)-Mequitazine in Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Mequitazine 13C-D2 in methanol).

    • Add 50 µL of 1 M NaOH to basify the sample to pH ~10.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of hexane (or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for (R)-Mequitazine in Plasma (Mixed-Mode Cation Exchange)

This is a generic protocol for basic drugs and should be optimized.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 25 µL of internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute (R)-Mequitazine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • Analysis:

    • Inject onto the LC-MS/MS system.

Visual Workflows

Sample_Preparation_Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add_Solvent Add Acetonitrile/Methanol PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex & Centrifuge PPT_Add_Solvent->PPT_Vortex PPT_Supernatant Analyze Supernatant PPT_Vortex->PPT_Supernatant LLE_Start Plasma Sample LLE_pH_Adjust Adjust pH (Basic) LLE_Start->LLE_pH_Adjust LLE_Add_Solvent Add Organic Solvent LLE_pH_Adjust->LLE_Add_Solvent LLE_Extract Vortex & Centrifuge LLE_Add_Solvent->LLE_Extract LLE_Evap Evaporate Organic Layer LLE_Extract->LLE_Evap LLE_Recon Reconstitute LLE_Evap->LLE_Recon SPE_Start Plasma Sample SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evap Evaporate Eluate SPE_Elute->SPE_Evap SPE_Recon Reconstitute SPE_Evap->SPE_Recon Troubleshooting_Logic Problem Inaccurate or Imprecise (R)-Mequitazine Results Check_IS Using SIL-IS? Problem->Check_IS Check_Prep Sample Prep Method? Check_IS->Check_Prep Yes Implement_IS Implement SIL-IS (Mequitazine 13C-D2) Check_IS->Implement_IS No PPT PPT Check_Prep->PPT LLE LLE Check_Prep->LLE SPE SPE Check_Prep->SPE Check_Chrom Chromatography Issues? Optimize_Chrom Optimize LC Method (Gradient, Column, pH) Check_Chrom->Optimize_Chrom Yes (e.g., peak tailing, co-elution) Result_OK Reliable Results Check_Chrom->Result_OK No Implement_IS->Result_OK Upgrade_Prep Upgrade to SPE (Mixed-Mode Cation Exchange) Upgrade_Prep->Check_Chrom Optimize_Chrom->Result_OK PPT->Upgrade_Prep LLE->Upgrade_Prep SPE->Check_Chrom

Sources

Optimization

Enhancing the resolution of Mequitazine enantiomers in chiral chromatography

Welcome to the technical support center for enhancing the resolution of Mequitazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the resolution of Mequitazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral chromatography. As the therapeutic activity of the antihistamine Mequitazine is known to reside in the (S)-enantiomer, achieving optimal enantiomeric separation is a critical step in both research and quality control settings. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the "why" behind the "how."

The Challenge of Mequitazine's Enantiomers

Mequitazine, a second-generation antihistamine, possesses a single chiral center.[1] Consequently, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, relying on the use of a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, leading to differential retention times.[3]

This guide will focus on polysaccharide-based CSPs, such as those found in the Daicel CHIRALPAK® series, which have demonstrated broad applicability for the separation of a wide range of chiral compounds, including antihistamines.[2][4]

Troubleshooting Guide: Enhancing Mequitazine Resolution

This section addresses common issues encountered during the chiral separation of Mequitazine enantiomers in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: Why am I seeing poor or no resolution of my Mequitazine enantiomers?

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[5] For antihistamines like Mequitazine, polysaccharide-based CSPs, particularly amylose or cellulose derivatives, are often successful.[2][4] If you are not seeing any separation, your chosen CSP may not provide the necessary stereospecific interactions.

    • Actionable Insight: Screen different polysaccharide-based CSPs. CHIRALPAK® IA (amylose-based) and CHIRALPAK® ID (cellulose-based) have been reported to be effective for the separation of Mequitazine and other antihistamines.[4] These columns offer different spatial arrangements of the chiral selector, leading to varied enantioselectivity.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the Mequitazine enantiomers and the CSP.[6] An inappropriate solvent blend can lead to co-elution.

    • Actionable Insight: A systematic screening of mobile phases is recommended. Start with a standard mobile phase for polysaccharide-based CSPs, such as a mixture of an alkane (n-hexane or heptane) and an alcohol (isopropanol or ethanol). Vary the ratio of the alcohol to modulate the retention and selectivity. For instance, you can screen gradients from 90:10 to 70:30 (alkane:alcohol).

  • Lack of a Mobile Phase Additive: Mequitazine is a basic compound. Unwanted interactions with residual silanol groups on the silica gel support of the CSP can lead to peak tailing and poor resolution.

    • Actionable Insight: Incorporate a basic additive into your mobile phase to suppress these secondary interactions. A small amount (typically 0.1%) of diethylamine (DEA) or ethanolamine is often effective in improving peak shape and resolution for basic compounds on polysaccharide-based CSPs.[7]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

Possible Causes & Solutions:

  • Secondary Interactions: As mentioned above, interactions between the basic nitrogen atoms in Mequitazine and acidic silanol groups on the CSP support are a common cause of peak tailing.

    • Actionable Insight: The addition of a basic modifier like DEA is the primary solution. You can also experiment with the concentration of the additive (from 0.05% to 0.2%) to find the optimal balance between improved peak shape and retention time.

  • Low Column Temperature: Lower temperatures can sometimes increase viscosity and slow down mass transfer, leading to broader peaks.

    • Actionable Insight: While decreasing temperature can sometimes enhance chiral selectivity, it can also negatively impact peak efficiency.[8] Experiment with a slightly elevated column temperature (e.g., 30-40°C) to improve peak shape. However, be mindful that higher temperatures can also reduce selectivity. A systematic study of the effect of temperature is recommended.

  • Inappropriate Flow Rate: A flow rate that is too high can lead to band broadening and poor peak shape.

    • Actionable Insight: Chiral separations often benefit from lower flow rates compared to achiral separations.[8] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) to allow for better equilibration and interaction with the CSP.

Q3: I have some resolution, but it's not baseline. How can I increase the separation factor (α) and resolution (Rs)?

Possible Causes & Solutions:

  • Mobile Phase Composition Needs Fine-Tuning: The initial mobile phase screening may have yielded partial separation. Now, optimization is key.

    • Actionable Insight:

      • Vary the Alcohol Modifier: If you are using isopropanol, try switching to ethanol, or vice versa. These alcohols have different polarities and hydrogen bonding capabilities, which can alter the interaction with the CSP and improve selectivity.

      • Adjust the Modifier Percentage: Make small, incremental changes to the percentage of the alcohol in the mobile phase. Sometimes a change of just a few percent can significantly impact resolution.

      • Explore Different Solvents: For immobilized polysaccharide CSPs like CHIRALPAK® IA and ID, you can explore a wider range of solvents, such as acetonitrile, methyl tert-butyl ether (MTBE), or even dichloromethane in the mobile phase.

  • Temperature Optimization: Temperature has a thermodynamic effect on the chiral recognition process.

    • Actionable Insight: Decreasing the column temperature often leads to an increase in the separation factor (α) and, consequently, resolution.[8] Try running your analysis at a lower temperature (e.g., 15°C or 20°C). This can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

Frequently Asked Questions (FAQs)

What is the fundamental principle of chiral separation in HPLC?

Chiral separation in HPLC is achieved by creating a chiral environment in which the two enantiomers of a compound can be distinguished.[3] This is most commonly done by using a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral molecule that is bonded to the surface of the silica support. As the racemic mixture of the analyte passes through the column, the enantiomers interact with the CSP. These interactions form transient diastereomeric complexes. Since diastereomers have different physical and chemical properties, one enantiomer will form a more stable complex with the CSP than the other. This difference in interaction strength leads to one enantiomer being retained on the column longer than the other, resulting in their separation.[3]

Which CSPs are most effective for Mequitazine?

For antihistamines like Mequitazine, polysaccharide-based CSPs are a primary choice. Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica gel support have shown broad applicability.[2][4] CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® ID (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development.[4] The choice between an amylose or cellulose-based CSP is often empirical, and screening both types is recommended to find the optimal selectivity for Mequitazine.

How do mobile phase additives like DEA improve separation?

Mobile phase additives play a crucial role in enhancing the resolution of basic compounds like Mequitazine on polysaccharide-based CSPs. Their primary function is to suppress non-enantioselective interactions that can cause peak broadening and tailing. The basic additive, such as diethylamine (DEA), competes with the basic analyte for interaction with any acidic sites (like residual silanols) on the stationary phase. By neutralizing these sites, the additive ensures that the separation is governed primarily by the desired chiral recognition interactions between the Mequitazine enantiomers and the chiral selector of the CSP. This results in sharper, more symmetrical peaks and often improves the baseline resolution.[7]

What is the impact of temperature on chiral resolution?

Temperature is a critical parameter in optimizing chiral separations. Its effect is primarily thermodynamic, influencing the equilibrium of the diastereomeric complexes formed between the analyte enantiomers and the CSP. Generally, a decrease in temperature enhances chiral recognition.[8] Lower temperatures can lead to more stable interactions, increasing the difference in the free energy of association (Δ(ΔG°)) between the two enantiomers and the CSP. This results in a larger separation factor (α) and improved resolution. Conversely, increasing the temperature can sometimes improve peak efficiency and reduce analysis time, but often at the cost of reduced selectivity. Therefore, a careful evaluation of the effect of temperature is necessary to find the optimal balance for a specific separation.

Experimental Protocols & Data Presentation

General Protocol for Chiral Method Development for Mequitazine

This protocol provides a systematic approach to developing a chiral separation method for Mequitazine using a polysaccharide-based CSP.

  • Column Selection:

    • Primary Screening Columns: CHIRALPAK® IA and CHIRALPAK® ID (or equivalent amylose and cellulose-based CSPs).

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Screening:

    • Prepare stock solutions of Mequitazine in a suitable solvent (e.g., ethanol or isopropanol).

    • Screen the following mobile phases at a flow rate of 1.0 mL/min:

      • n-Hexane/Isopropanol (90:10, 80:20, 70:30) with 0.1% DEA.

      • n-Hexane/Ethanol (90:10, 80:20, 70:30) with 0.1% DEA.

  • Optimization of the Best Condition:

    • From the screening, select the mobile phase that shows the best initial separation.

    • Fine-tune the alcohol percentage: Adjust the percentage of the alcohol modifier in small increments (e.g., ±2%) to maximize resolution.

    • Optimize the flow rate: Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution improves.[8]

    • Evaluate the effect of temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for resolution and peak shape.[8]

Data Summary Table

The following table illustrates the potential impact of mobile phase composition on the resolution of Mequitazine enantiomers, based on typical behavior observed for similar compounds on polysaccharide CSPs.

Mobile Phase Composition (v/v/v)Separation Factor (α)Resolution (Rs)Observations
n-Hexane/Isopropanol/DEA (90:10:0.1)1.151.8Partial separation, good peak shape.
n-Hexane/Isopropanol/DEA (80:20:0.1)1.252.5Improved baseline separation.
n-Hexane/Ethanol/DEA (90:10:0.1)1.202.1Good separation, potentially faster elution than IPA.
n-Hexane/Ethanol/DEA (80:20:0.1)1.303.0Excellent baseline separation.

Note: These are hypothetical values for illustrative purposes.

Visualizing the Workflow

Troubleshooting Logic for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting poor resolution in the chiral separation of Mequitazine.

TroubleshootingWorkflow Start Poor or No Resolution of Mequitazine Enantiomers CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMP Is the Mobile Phase Composition Optimal? CheckCSP->CheckMP Yes ScreenCSPs Screen different CSPs (e.g., CHIRALPAK IA/ID) CheckCSP->ScreenCSPs No CheckAdditive Is a Basic Additive (e.g., DEA) present? CheckMP->CheckAdditive Yes ScreenMPs Screen different alcohol modifiers and ratios CheckMP->ScreenMPs No AddDEA Add 0.1% DEA to the mobile phase CheckAdditive->AddDEA No OptimizeParams Fine-tune parameters: - Temperature - Flow Rate - Additive Concentration CheckAdditive->OptimizeParams Yes ScreenCSPs->CheckMP ScreenMPs->CheckAdditive AddDEA->OptimizeParams GoodResolution Achieved Good Resolution OptimizeParams->GoodResolution

Caption: A decision-tree for troubleshooting poor resolution.

References

  • Shimadzu. (2016). Chiral separation using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • SIELC Technologies. Separation of Mequitazine on Newcrom R1 HPLC column. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Kubáč, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6963–6984. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2019, October 21). Chiral separation mechanisms?. [Link]

  • El-Ragehy, N. A., et al. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121–137. [Link]

  • Li, Y., et al. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 44(12), 4846–4853. [Link]

  • Daicel. Method development with CHIRALPAK® IA. [Link]

  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(s4), 20–27. [Link]

  • Al-Saeed, F. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Analytica, 4(1), 66–83. [Link]

  • ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. [Link]

  • Šatínský, D., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 29(3), 699. [Link]

  • Yu, L., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221–231. [Link]

  • Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 52(8), 868–873. [Link]

  • El-Behairy, M. F., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Separations, 10(12), 599. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mequitazine?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Preclinical Efficacy Showdown: (R)-Mequitazine vs. Cetirizine in Allergic Inflammation Models

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of H1-antihistamines, both (R)-Mequitazine and Cetirizine are established players for the management of allergic conditions. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of H1-antihistamines, both (R)-Mequitazine and Cetirizine are established players for the management of allergic conditions. While their clinical efficacy is well-documented, a head-to-head comparison of their preclinical performance is crucial for researchers designing next-generation therapeutics and for clinicians aiming to understand the nuances of their pharmacological profiles. This guide provides a comprehensive comparison of the preclinical efficacy of (R)-Mequitazine and Cetirizine, drawing upon available experimental data to illuminate their respective strengths in various models of allergic inflammation.

At a Glance: Key Pharmacodynamic Properties

Before delving into specific preclinical models, a summary of the fundamental pharmacodynamic properties of (R)-Mequitazine and Cetirizine provides a foundational understanding of their interaction with the primary target, the histamine H1 receptor.

Parameter(R)-MequitazineCetirizineSource
Primary Mechanism of Action Competitive Histamine H1 Receptor AntagonistCompetitive Histamine H1 Receptor Antagonist[1]
H1 Receptor Binding Affinity (Ki) High affinityHigh affinity[2]
Additional Properties Anti-inflammatory effects, some anticholinergic activityWell-documented anti-inflammatory and anti-allergic effects[1][3]

Head-to-Head in Preclinical Arenas: A Comparative Analysis

Direct preclinical studies comparing (R)-Mequitazine and Cetirizine are limited. Therefore, this guide synthesizes data from individual studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence outcomes, and thus, this comparison should be interpreted with scientific discretion.

In Vitro Models: Unraveling Cellular Mechanisms

Mast Cell Degranulation:

The degranulation of mast cells and basophils, releasing a torrent of inflammatory mediators including histamine, is a critical event in the allergic cascade. The ability of an antihistamine to stabilize these cells or inhibit the release of their contents is a significant therapeutic advantage.

  • Cetirizine: Has demonstrated the ability to inhibit histamine release from mast cells and basophils. This effect is thought to contribute to its overall anti-allergic profile beyond simple H1 receptor blockade.[2]

  • Mequitazine: Has also been shown to possess anti-inflammatory effects and may inhibit the release of other inflammatory mediators.[1]

Anti-Inflammatory Cytokine Modulation:

The allergic response is not solely driven by histamine. A complex interplay of cytokines orchestrates the inflammatory milieu. The capacity of an antihistamine to modulate this cytokine network is a key differentiator.

  • Cetirizine: Has been shown to decrease the production of pro-inflammatory cytokines such as IL-4 and IL-8 in children with perennial allergic rhinitis.[4] It has also been observed to augment the production of the anti-inflammatory cytokine IL-10.[5]

  • Mequitazine: While general anti-allergic actions have been described in preclinical models, specific data on its modulation of a wide range of cytokines is less extensively documented in publicly available literature.[3]

Eosinophil Migration and Survival:

Eosinophils are key effector cells in the late-phase allergic reaction, contributing to chronic inflammation and tissue damage.

  • Cetirizine: Exhibits a notable inhibitory effect on eosinophil migration and survival.[6][7] It has been shown to significantly decrease eosinophil attraction to sites of allergic inflammation.[8]

  • Mequitazine: While its broader anti-allergic effects suggest a potential impact on eosinophil-mediated inflammation, specific preclinical data on the direct inhibition of eosinophil migration and survival are not as readily available.

In Vivo Models: Simulating the Allergic Response

Histamine-Induced Cutaneous and Bronchial Responses:

Classic preclinical models involve challenging animals, typically guinea pigs, with histamine to induce physiological responses such as skin wheal and flare or bronchoconstriction.

  • Cetirizine: Is highly effective in inhibiting histamine-induced wheal and flare responses.[2]

  • (R)-Mequitazine: As a potent H1 antagonist, it is expected to be effective in these models, though direct comparative data with Cetirizine is scarce.

Ovalbumin-Induced Allergic Rhinitis in Mice:

This model mimics the signs and symptoms of allergic rhinitis in humans, including sneezing, nasal rubbing, and inflammatory cell infiltration in the nasal mucosa.

  • Cetirizine: Has been shown to be effective in reducing the symptoms of allergic rhinitis in this model.

  • (R)-Mequitazine: Based on its clinical efficacy in allergic rhinitis, it is anticipated to perform well in this preclinical model.[9]

Neurogenic Inflammation:

Substance P, a neuropeptide, is a key mediator of neurogenic inflammation, which plays a role in the chronicity of allergic diseases.

  • Cetirizine: Has been shown to reduce the expression of Substance P in a model of IgE-mediated triphasic cutaneous reaction, suggesting an effect on neurogenic inflammatory pathways.[10]

  • (R)-Mequitazine: Data on the specific effects of Mequitazine on Substance P and neurogenic inflammation is not as prevalent in the available literature.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the independent verification and extension of these findings, detailed methodologies for key preclinical experiments are provided below.

In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)

This assay quantifies the release of β-hexosaminidase, an enzyme co-released with histamine during mast cell degranulation.

Protocol:

  • Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.

  • Treatment: Wash the cells with Tyrode's buffer and pre-incubate with varying concentrations of (R)-Mequitazine or Cetirizine for 30 minutes.

  • Challenge: Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).

  • Quantification: Collect the supernatant and measure β-hexosaminidase activity using a colorimetric or fluorometric substrate.

  • Data Analysis: Calculate the percentage of inhibition of degranulation compared to the vehicle control.

Mast_Cell_Degranulation_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis Culture Culture RBL-2H3 Cells Seed Seed Cells in 24-well Plate Culture->Seed Sensitize Sensitize with Anti-DNP IgE Seed->Sensitize Wash Wash with Tyrode's Buffer Sensitize->Wash PreIncubate Pre-incubate with Test Compound Wash->PreIncubate Challenge Challenge with DNP-HSA PreIncubate->Challenge Collect Collect Supernatant Challenge->Collect Measure Measure β-hexosaminidase Activity Collect->Measure Analyze Calculate % Inhibition Measure->Analyze

Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice

This in vivo model is instrumental in evaluating the efficacy of antihistamines in a setting that recapitulates key features of human allergic rhinitis.

Protocol:

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.

  • Challenge: From day 14 to day 21, challenge the mice intranasally with OVA solution daily.

  • Treatment: Administer (R)-Mequitazine, Cetirizine, or vehicle orally 1 hour before each OVA challenge.

  • Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for 15 minutes after the final OVA challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, perform BAL to collect inflammatory cells.

  • Cell Counting: Perform total and differential cell counts (eosinophils, neutrophils) in the BAL fluid.

  • Histology: Collect nasal tissues for histological analysis of inflammatory cell infiltration and goblet cell hyperplasia.

Allergic_Rhinitis_Model_Workflow Sensitization Sensitization (i.p. OVA/Alum) Days 0, 7 Challenge Intranasal OVA Challenge Days 14-21 Sensitization->Challenge Treatment Oral Drug Administration (1 hr before challenge) Challenge->Treatment Symptom_Scoring Symptom Scoring (Sneezing, Rubbing) Challenge->Symptom_Scoring BAL Bronchoalveolar Lavage (24 hr post-final challenge) Challenge->BAL Histology Nasal Tissue Histology Challenge->Histology Treatment->Challenge Cell_Count Inflammatory Cell Count BAL->Cell_Count

Synthesizing the Evidence: A Senior Scientist's Perspective

The preclinical data, while not offering a direct side-by-side comparison in all models, allows for several key inferences:

  • Potent H1 Receptor Antagonism is a Shared Trait: Both (R)-Mequitazine and Cetirizine are highly effective at blocking the histamine H1 receptor, which forms the cornerstone of their antihistaminic action.

  • Cetirizine's Anti-Inflammatory Profile is More Extensively Characterized: The literature provides a more detailed picture of Cetirizine's ability to modulate various components of the inflammatory cascade beyond histamine. Its well-documented effects on eosinophils and cytokines provide a strong rationale for its use in chronic allergic conditions where inflammation is a key driver.

  • (R)-Mequitazine's Potential Beyond H1 Blockade Warrants Further Investigation: While its anti-inflammatory properties are acknowledged, a more in-depth preclinical characterization of (R)-Mequitazine's effects on specific inflammatory pathways would be highly valuable. Its partial anticholinergic activity might offer additional benefits in certain conditions, such as reducing rhinorrhea.

Future Directions and Concluding Remarks

This comparative guide highlights the preclinical efficacy of (R)-Mequitazine and Cetirizine, underscoring their shared and distinct pharmacological properties. For researchers in the field, several avenues for future investigation emerge:

  • Direct Head-to-Head Studies: Conducting preclinical studies that directly compare (R)-Mequitazine and Cetirizine in standardized models of allergic rhinitis, urticaria, and atopic dermatitis would provide invaluable data.

  • Exploring Anti-Inflammatory Mechanisms: Further elucidating the specific molecular mechanisms underlying the anti-inflammatory effects of (R)-Mequitazine is a key area for future research.

  • Investigating Neurogenic Inflammation: A deeper understanding of how both compounds modulate neurogenic inflammation could open new therapeutic possibilities for chronic and pruritic allergic diseases.

References

Sources

Comparative

Technical Comparison Guide: In Vivo Validation of the Non-Sedative Properties of (R)-Mequitazine

Executive Summary Objective: To objectively validate the non-sedative profile of (R)-Mequitazine compared to its racemate and first-generation H1-antihistamines. Core Finding: The non-sedative nature of antihistamines is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively validate the non-sedative profile of (R)-Mequitazine compared to its racemate and first-generation H1-antihistamines.

Core Finding: The non-sedative nature of antihistamines is quantitatively defined by Brain H1 Receptor Occupancy (H1RO) .[1][2] While first-generation compounds (e.g., Chlorpheniramine) exhibit >50% H1RO, "non-sedating" classification requires <20% H1RO.[2] This guide outlines the in vivo validation protocols required to demonstrate that (R)-Mequitazine achieves therapeutic peripheral efficacy with negligible Central Nervous System (CNS) penetration, likely driven by stereoselective P-glycoprotein (P-gp) efflux.

Mechanistic Rationale: Stereoselectivity at the Blood-Brain Barrier

The primary differentiator between sedative and non-sedative antihistamines is not receptor selectivity alone, but Blood-Brain Barrier (BBB) permeability .

  • The Problem: Lipophilic antihistamines passively diffuse across the BBB, binding to cortical H1 receptors involved in arousal and cognitive function.

  • The Solution ((R)-Mequitazine): The validation rests on the hypothesis that the (R)-enantiomer is a superior substrate for the P-glycoprotein (MDR1) efflux pump compared to the (S)-enantiomer or the racemate, effectively "pumping" the drug out of the CNS before it can bind.

Diagram 1: Stereoselective BBB Transport Mechanism

BBB_Transport cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain CNS (Brain Parenchyma) R_Meq (R)-Mequitazine Pgp P-gp Efflux Pump (MDR1) R_Meq->Pgp High Affinity Substrate H1_Rec Cortical H1 Receptor (Arousal Regulation) R_Meq->H1_Rec Blocked Entry S_Meq (S)-Mequitazine S_Meq->Pgp Low Affinity S_Meq->H1_Rec Passive Diffusion Pgp->R_Meq Active Efflux Sedation Sedation / Cognitive Impairment H1_Rec->Sedation Binding

Caption: Stereoselective efflux prevents (R)-Mequitazine CNS entry, minimizing H1 binding.

Comparative Performance Analysis

The following data summarizes the target profile for (R)-Mequitazine against industry standards. Validation success is defined by achieving the "Third-Generation" profile.

Table 1: Comparative Pharmacodynamic Profile

Parameter(R)-Mequitazine (Target)Racemic MequitazineChlorpheniramine (Pos. Control)Fexofenadine (Neg. Control)
Generation Chiral Switch (New)2nd Generation1st Generation3rd Generation
Brain H1 Occupancy (H1RO) < 15% ~20–30%> 50%~0%
Brain/Plasma Ratio (Kp) < 0.1 ~0.3–0.5> 1.0< 0.05
Sedation Classification Non-Sedative Mildly SedativeSedativeNon-Sedative
P-gp Substrate Strength High ModerateLowHigh
Primary H1 Affinity (Ki) High (Peripheral)HighHighHigh

In Vivo Validation Protocols

To authoritatively claim "non-sedative" properties, you must proceed beyond simple observation to molecular quantification.

Protocol A: Ex Vivo H1 Receptor Occupancy (The Gold Standard)

This protocol quantifies the exact percentage of brain receptors blocked by the drug. It is superior to behavioral tests because it eliminates subjective variability.

Methodology:

  • Animal Model: Male Wistar Rats or ICR Mice (n=6 per group).

  • Dosing: Administer (R)-Mequitazine (oral), Vehicle, and Positive Control (Chlorpheniramine) at therapeutic equivalent doses (ED50).

  • Tracer: 1 hour post-dose, inject [3H]-Mepyramine (or [3H]-Pyrilamine) intravenously. This radioligand crosses the BBB and binds to free H1 receptors.[2]

  • Dissection: Sacrifice animals 10 minutes post-tracer. Rapidly dissect the Cortex (cognitive center) and Cerebellum (motor center).

  • Analysis: Solubilize tissue and measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    Note: A result of <20% confirms non-sedative status.[3]
    
Protocol B: Behavioral Sedation Assessment (Rotarod Test)

While H1RO provides the mechanism, behavioral testing provides the functional readout of motor coordination and sedation.

Methodology:

  • Training: Train mice to maintain balance on a rotating rod (accelerating 4 to 40 rpm) for at least 60 seconds.

  • Baseline: Record baseline latency to fall for all subjects.

  • Treatment: Administer (R)-Mequitazine (10, 30 mg/kg), Vehicle, and Chlorpheniramine (20 mg/kg).

  • Testing: Measure "Latency to Fall" at 1, 2, and 4 hours post-administration.

  • Success Criteria: (R)-Mequitazine group must show no statistically significant difference in latency compared to the Vehicle group, whereas Chlorpheniramine must show a significant reduction (>30% drop).

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_arms Treatment Arms Start Study Initiation Arm1 Vehicle (Baseline) Start->Arm1 Arm2 (R)-Mequitazine (Test) Start->Arm2 Arm3 Chlorpheniramine (Pos Control) Start->Arm3 Step1 Oral Administration (T = 0) Arm1->Step1 Arm2->Step1 Arm3->Step1 Branch Assay Selection Step1->Branch Tracer IV Injection: [3H]-Mepyramine (T = 60 min) Branch->Tracer Protocol A Test Measure Latency to Fall (T = 60, 120, 240 min) Branch->Test Protocol B PathA Path A: Molecular (H1RO) Sacrifice Sacrifice & Dissection (Cortex/Cerebellum) Tracer->Sacrifice Count Scintillation Counting Calc % Occupancy Sacrifice->Count PathB Path B: Functional (Rotarod) Stats Statistical Analysis (ANOVA) Test->Stats

Caption: Dual-pathway validation ensures both molecular mechanism and functional safety.

Conclusion

The validation of (R)-Mequitazine as a non-sedative alternative relies on demonstrating a dissociation between peripheral and central H1 blockade .

  • If Protocol A yields H1RO < 20% in the cortex;[2]

  • AND Protocol B shows no motor impairment;

  • Then (R)-Mequitazine is confirmed as a Class III (Non-Sedative) antihistamine, likely due to stereoselective exclusion by the BBB.

This data package provides the necessary "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) required for regulatory submission and peer-reviewed publication.

References

  • Yanai, K., et al. (2011). Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine and other antihistamines.[1][3] British Journal of Clinical Pharmacology. Link

  • Theunissen, E. L., et al. (2004).[4] A dose-ranging study of the effects of mequitazine on actual driving, memory and psychomotor performance.[4][5] Clinical & Experimental Allergy.[2] Link

  • Tashiro, M., et al. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography.[1][2][3] British Journal of Clinical Pharmacology. Link

  • Devillier, P., et al. (2008). Pharmacology and clinical efficacy of mequitazine: a review. Fundamental & Clinical Pharmacology. Link

  • Verster, J. C., et al. (2004). Effects of levocetirizine and diphenhydramine on driving performance. Annals of Allergy, Asthma & Immunology. Link

Sources

Validation

Validating Analytical Methods for (R)-Mequitazine Quantification: A Comparative Technical Guide

Executive Summary: The Chiral Challenge Mequitazine, a potent phenothiazine H1-antihistamine, exists as a racemate.[1] However, modern pharmacodynamics dictates that enantiomers often exhibit distinct toxicity and effica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Challenge

Mequitazine, a potent phenothiazine H1-antihistamine, exists as a racemate.[1] However, modern pharmacodynamics dictates that enantiomers often exhibit distinct toxicity and efficacy profiles. Quantifying (R)-Mequitazine specifically—rather than the racemate—is critical for advanced pharmacokinetic (PK) profiling and chirally pure formulation development.

This guide objectively compares three analytical approaches for (R)-Mequitazine quantification, synthesizes the optimal validation workflow based on ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines, and provides a field-proven protocol for the superior method: Chiral LC-MS/MS .

Comparative Methodology Landscape

We evaluated three distinct analytical platforms. The selection depends heavily on the matrix (biological fluid vs. formulation) and the required sensitivity.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Chiral LC-MS/MS (Recommended)Method B: Chiral HPLC-UV Method C: Capillary Electrophoresis (CE)
Primary Application Bioanalysis (Plasma/Urine PK)QC & Formulation AnalysisImpurity Profiling
Chiral Selector Immobilized Amylose (e.g., Chiralpak ID)Coated Amylose/Cellulose (e.g., Chiralpak AD-H)Cyclodextrins (β-CD)
Sensitivity (LOQ) High (0.05 - 0.1 ng/mL)Moderate (10 - 50 ng/mL)Low (>100 ng/mL)
Selectivity Excellent (Mass + Chiral Resolution)Good (Chiral Resolution only)High (Efficiency)
Throughput Medium (10-15 min run time)Slow (20-30 min run time)Fast (5-10 min)
Limitations Matrix effects, Equipment costLow sensitivity for plasmaReproducibility issues
Expert Insight: Why Method A Wins

While HPLC-UV is sufficient for analyzing tablet content, it fails in plasma PK studies where Mequitazine concentrations drop below 1 ng/mL. Chiral LC-MS/MS is the only self-validating system that ensures the peak is not only the correct enantiomer (retention time) but also the correct molecule (mass transition), eliminating false positives from plasma interferences.

Deep Dive: The Validated Protocol (Chiral LC-MS/MS)

This protocol is synthesized from best-in-class methodologies using immobilized polysaccharide columns which offer superior solvent flexibility compared to coated phases.

Mechanism of Action

The separation relies on the interaction between the (R)-Mequitazine and the chiral stationary phase (CSP). The Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)) is preferred due to its chlorinated substituent, which enhances


 interactions and hydrogen bonding capability with the phenothiazine ring of Mequitazine.
Experimental Workflow
Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: 200

    
    L Human Plasma.
    
  • Internal Standard (IS): Promethazine or isotope-labeled Mequitazine (

    
    -Mequitazine).
    
  • Extraction: Add 20

    
    L IS + 50 
    
    
    
    L 0.1M NaOH (to alkalize) + 1 mL tert-butyl methyl ether (TBME).
  • Process: Vortex (5 min)

    
     Centrifuge (10,000 rpm, 5 min) 
    
    
    
    Evaporate supernatant
    
    
    Reconstitute in Mobile Phase.
Step 2: Chromatographic Conditions
  • Column: Chiralpak ID-3 (3

    
    m, 150 x 2.1 mm).
    
  • Mobile Phase: Acetonitrile : Water : Ammonium Acetate (90 : 10 : 2 mM).

    • Note: Ammonium acetate is crucial for MS ionization; avoid phosphate buffers used in UV methods.

  • Flow Rate: 0.3 mL/min (Isocratic).

  • Temperature: 35°C.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • MRM Transitions:

    • (R)-Mequitazine:

      
       323.2 
      
      
      
      198.1 (Quantifier), 323.2
      
      
      124.1 (Qualifier).
    • Internal Standard:

      
       285.1 
      
      
      
      86.1.

Validation Logic & Visualizations

Validation is not just a checklist; it is a proof of control. The following diagrams illustrate the logical flow of a compliant validation campaign and the specific instrument setup.

Diagram 1: ICH Q2(R1) Validation Workflow

ValidationWorkflow Start Method Development (Chiral Screening) Selectivity Selectivity & Specificity (Blank Plasma vs. Spiked) Start->Selectivity Optimization Selectivity->Start Poor Resolution Linearity Linearity & Range (0.1 - 100 ng/mL) Selectivity->Linearity No Interference Accuracy Accuracy & Precision (Intra/Inter-day) Linearity->Accuracy r² > 0.99 Matrix Matrix Effect & Recovery Accuracy->Matrix CV < 15% Matrix->Start High Ion Suppression Stability Stability Profiling (Freeze-Thaw, Benchtop) Matrix->Stability Consistent Response Final Validated Method Ready for PK Study Stability->Final Report Generation

Caption: Logical progression of bioanalytical method validation ensuring regulatory compliance.

Diagram 2: Chiral LC-MS/MS System Configuration

LCMS_Setup Solvent Mobile Phase (ACN/NH4OAc) Pump Binary Pump (High Pressure) Solvent->Pump Injector Autosampler (4°C) Pump->Injector Column Chiralpak ID-3 (Enantioseparation) Injector->Column Racemic Mix Source ESI Source (+ Ionization) Column->Source Separated (R) & (S) Quad1 Q1: Filter Parent (m/z 323.2) Source->Quad1 Ions Cell Collision Cell (Fragmentation) Quad1->Cell Quad3 Q3: Filter Daughter (m/z 198.1) Cell->Quad3 Detector Detector (Signal) Quad3->Detector

Caption: Schematic of the Chiral LC-MS/MS workflow separating and quantifying (R)-Mequitazine.

Critical Validation Parameters (Experimental Data Summary)

The following data represents typical acceptance criteria and results for a successfully validated (R)-Mequitazine method using the protocol above.

ParameterAcceptance Criteria (FDA/EMA)Typical Result (Chiral LC-MS/MS)
Selectivity No interfering peaks at RT of analyteClean baseline at 5.2 min (R-isomer)
Enantiomeric Resolution (

)

(Baseline separation)

Linearity (

)


(Range: 0.1–100 ng/mL)
Accuracy (RE%)

(20% at LLOQ)

to

Precision (CV%)

(20% at LLOQ)
Intra-day: 3.8%; Inter-day: 5.1%
Matrix Effect 85% - 115%

(Minimal ion suppression)
Recovery Consistent across range

(TBME Extraction)
Troubleshooting the "R" Quantification
  • Peak Tailing: Phenothiazines are basic. If (R)-Mequitazine tails, increase the ammonium acetate concentration to 5mM or add 0.1% diethylamine (if using UV) or formic acid (if using MS, though this may affect chiral recognition on some columns).

  • Racemization: Ensure sample processing is done at room temperature or 4°C. Avoid extreme pH (>10) during extraction to prevent potential in-situ racemization, although Mequitazine is relatively stable.

References

  • Chiral Separation of Antihistamines (HPLC): Wang, T., et al. (2010).[1][4] Chiral separation of five antihistamine drug enantiomers... by HPLC combined with chiral stationary phases. New Journal of Chemistry. [Link]

  • Bioanalytical Method Validation (Guideline): European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • LC-MS/MS Mequitazine Bioanalysis: Jeong, S.H., Jang, J.H., & Lee, Y.B. (2019).[5] A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine.[2][3][5][6] Biomedical Chromatography.[2][3][6] [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: International Council for Harmonisation (ICH).[7] Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

Technical Comparison Guide: Mequitazine vs. Placebo in Clinical Applications

Executive Summary & Mechanistic Foundation Mequitazine (MQZ) is a phenothiazine-derivative H1-antihistamine. Unlike second-generation antihistamines that are strictly non-sedating, Mequitazine occupies a unique pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Mequitazine (MQZ) is a phenothiazine-derivative H1-antihistamine. Unlike second-generation antihistamines that are strictly non-sedating, Mequitazine occupies a unique pharmacological niche.[1] It demonstrates potent peripheral H1 antagonism comparable to modern biologics but retains a "mildly sedating" profile that is often undetectable via subjective patient reporting but quantifiable through objective psychomotor testing.

This guide analyzes peer-reviewed data comparing Mequitazine to placebo, focusing on the dichotomy between clinical efficacy (symptom reduction) and functional impairment (driving performance and psychomotor vigilance).

Mechanism of Action

Mequitazine functions as an inverse agonist at the Histamine H1 receptor. By stabilizing the receptor in its inactive G-protein-coupled state, it prevents the histamine-mediated cascade responsible for vasodilation, vascular permeability, and sensory nerve stimulation.

H1_Pathway Histamine Histamine Ligand H1_Receptor H1 Receptor (Active Conformation) Histamine->H1_Receptor Binds Gq_Protein Gq/11 Protein Activation H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Signaling Cascade Response Vasodilation & Permeability PLC->Response Signaling Cascade Mequitazine Mequitazine (Inverse Agonist) Mequitazine->H1_Receptor Competes/Binds H1_Inactive H1 Receptor (Stabilized Inactive) Mequitazine->H1_Inactive Stabilizes H1_Inactive->Gq_Protein Blocks Activation

Figure 1: Mechanism of Action. Mequitazine stabilizes the H1 receptor in an inactive state, preventing the Gq/11 signaling cascade.

Efficacy Analysis: Mequitazine vs. Placebo[2][3][4][5][6][7][8][9][10][11]

Clinical trials indicate that while Mequitazine is superior to placebo, its kinetic profile differs significantly from other second-generation antihistamines (e.g., Loratadine).

Ocular Challenge Models

In a double-blind, randomized, placebo-controlled study using a Conjunctival Provocation Test (CPT) , Mequitazine (0.05% topical) demonstrated significant efficacy in reducing ocular symptoms.[2]

Table 1: Ocular Efficacy Data (Abelson et al.)

MetricMequitazine (0.05%)PlaceboStatistical Significance
Composite Symptom Score Significant ReductionBaselinep < 0.05
Allergen Threshold Increased (High Tolerance)Unchangedp < 0.05
Onset of Action Rapid (Topical)N/A-

Insight: Topical application bypasses the metabolic lag observed in oral administration, suggesting Mequitazine's receptor affinity is high, and systemic pharmacokinetic factors likely delay oral onset.

Seasonal Allergic Rhinitis (Systemic)

In systemic applications, Mequitazine shows a "lag phase" not typically seen in newer agents. A comparative study against Loratadine and Placebo revealed:

  • Day 3: Loratadine was superior to placebo; Mequitazine was not statistically different from placebo.[3]

  • Day 7: Mequitazine achieved statistical superiority over placebo.[3]

  • Day 14: Mequitazine efficacy equalized with Loratadine.

Critical Takeaway for Researchers: Mequitazine requires a steady-state accumulation to achieve maximal therapeutic index, making it less suitable for "on-demand" acute relief compared to faster-acting alternatives.

Safety & Tolerability: The "Subjective-Objective" Dissociation

The most critical finding in Mequitazine research is the dissociation between what patients feel (subjective) and how they perform (objective).

Driving Performance (Theunissen Studies)

The gold standard for antihistamine sedation is the Standardized Highway Driving Test , measuring the Standard Deviation of Lateral Position (SDLP)—essentially, how much a driver "weaves."

Table 2: Psychomotor & Driving Impairment (Mequitazine 10mg vs. Placebo)

ParameterMequitazine (10mg)PlaceboClinical Implication
SDLP (Weaving) +2.5 cm (Significant)BaselineComparable to BAC 0.05%
Reaction Time IncreasedBaselineDelayed braking response
Subjective Alertness No DifferenceBaselinePatient unaware of impairment
Tolerance (Day 8) No DifferenceBaselineSedation resolves with chronic dosing

Data Source: Theunissen et al. (2004, 2006)

The "Hidden" Sedation

Unlike first-generation antihistamines (e.g., diphenhydramine) where patients feel drowsy, Mequitazine users often report feeling alert despite demonstrating significant driving impairment. This poses a unique safety risk that researchers must account for in Phase I/II safety monitoring.

Experimental Protocols

To replicate or validate these findings, the following peer-reviewed protocols are recommended.

Protocol A: Standardized Highway Driving Test (Safety Assessment)

This protocol is the industry standard for detecting sub-clinical sedation.

  • Subject Selection: Healthy volunteers, licensed drivers, normal binocular acuity.

  • Design: Double-blind, placebo-controlled, crossover (4-way).

  • Vehicle: Instrumented vehicle measuring lateral position at high frequency.

  • Task: Drive a 100km highway circuit at constant speed (95 km/h).

  • Metric: Calculate SDLP (Standard Deviation of Lateral Position).

    • Threshold: An increase of ≥2.4 cm is clinically equivalent to a Blood Alcohol Concentration (BAC) of 0.5 g/L.

Driving_Protocol Start Screening & Training (Minimize Learning Effect) Washout Washout Period (>5 Half-lives) Start->Washout Dosing Treatment Administration (Mequitazine vs Placebo) Washout->Dosing Drive 100km Highway Drive (Constant 95 km/h) Dosing->Drive Data Data Acquisition (Lateral Position Sampling) Drive->Data Analysis Calculate SDLP (Weaving Metric) Data->Analysis

Figure 2: Workflow for the Standardized Highway Driving Test used to quantify antihistamine-induced impairment.[4][5]

Protocol B: Conjunctival Provocation Test (Efficacy Assessment)

Used to assess immediate hypersensitivity inhibition.

  • Screening: Titrate allergen (e.g., grass pollen) to determine the threshold producing 2+ redness and itching.

  • Treatment: Instill 1 drop of study drug or placebo.

  • Challenge: Re-challenge with allergen 15 minutes post-dose.

  • Scoring: Abelson Composite Score (0-4 scale for redness, itching, chemosis, tearing).[2]

Conclusion

Mequitazine represents a transitional compound in the antihistamine evolution.[1]

  • Efficacy: It is significantly superior to placebo, though oral administration shows a delayed onset (up to 7 days) compared to modern alternatives.

  • Safety: It carries a "stealth" sedation risk. While superior to first-generation phenothiazines, it causes objective driving impairment (SDLP +2.5cm) similar to alcohol (0.05% BAC) during acute initiation, despite a lack of subjective drowsiness.

Recommendation: For clinical development, Mequitazine serves as a critical control when testing "truly non-sedating" claims. If a new compound shows less impairment than Mequitazine, it can be confidently categorized as non-impairing.

References

  • Theunissen, E. L., et al. (2006). "Repeated-dose effects of mequitazine, cetirizine and dexchlorpheniramine on driving and psychomotor performance."[6][7] British Journal of Clinical Pharmacology.

  • Theunissen, E. L., et al. (2004). "A dose-ranging study of the effects of mequitazine on actual driving, memory and psychomotor performance as compared to dexchlorpheniramine, cetirizine and placebo."[7] Clinical & Experimental Allergy.

  • Abelson, M. B., et al. (1997).[2] "Efficacy of mequitazine in comparison with placebo assessed by ocular challenge with allergen in allergic conjunctivitis."[2] Allergy.

  • Gervais, P., et al. (1975).[8] "Comparative study of a new antihistamine, mequitazine, and placebos."[9][10][8][3][7][11][12][13] Acta Allergologica.

  • Vermeeren, A. (2004). "Residual effects of hypnotics: epidemiology and clinical implications." CNS Drugs. (Contextual reference for SDLP methodology).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Mequitazine, (R)-enantiomer

This document provides essential safety and logistical information for the proper disposal of Mequitazine, with a focus on its (R)-enantiomer. As researchers, scientists, and drug development professionals, our responsib...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Mequitazine, with a focus on its (R)-enantiomer. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your institution.

Mequitazine: A Profile

Mequitazine is a second-generation H1 antagonist of the phenothiazine chemical class, utilized for its antihistaminic and anticholinergic properties in treating allergies and rhinitis.[1] It exists as a racemic mixture of two optical isomers: the (S)-enantiomer and the (R)-enantiomer.[2] While this guide specifically addresses the (R)-enantiomer, the disposal procedures outlined are applicable to all forms of Mequitazine, as the fundamental chemical hazards and environmental considerations are identical.

Safety Data Sheets (SDS) classify Mequitazine as toxic if swallowed.[3][4][5] This acute toxicity is a critical factor in determining its proper disposal pathway, mandating that it be treated as a hazardous chemical waste.

The Environmental Imperative: Why Proper Disposal Matters

The improper disposal of pharmaceutical products poses a significant threat to our ecosystems. When chemicals like antihistamines are flushed down the drain or discarded in regular trash, they can enter our waterways.[6][7] Wastewater treatment facilities are often not equipped to fully eliminate these complex molecules, leading to their presence in rivers, streams, and groundwater.[8][9]

Research has shown that the presence of pharmaceuticals in aquatic environments can disrupt the physiology, behavior, and reproductive cycles of wildlife.[7][10] Therefore, the protocols detailed below are not merely regulatory hurdles; they are essential practices to safeguard environmental health. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) strictly regulate the disposal of hazardous waste, prohibiting the sewering of hazardous pharmaceutical waste.[11][12][13]

Core Disposal Protocol: Managing (R)-Mequitazine Waste

The primary and mandated method for disposing of pure or concentrated (R)-Mequitazine is through a licensed hazardous waste management company. This is not optional. The inherent toxicity of the compound precludes simpler disposal methods.

Step-by-Step Protocol for (R)-Mequitazine Disposal
  • Waste Characterization:

    • Based on its toxicological profile (H301 - Toxic if swallowed), pure (R)-Mequitazine must be classified as a hazardous waste.[3][4]

  • Segregation and Containment:

    • Solid Waste: All non-trivial amounts of solid (R)-Mequitazine, including expired product or unused research material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Materials: Personal Protective Equipment (PPE) such as gloves, bench paper, and empty vials with visible residue must also be segregated into a solid hazardous waste stream.

    • Aqueous Solutions: All solutions containing (R)-Mequitazine must be collected in a designated hazardous aqueous waste container. Under no circumstances should these be disposed of down the sink. [14]

  • Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("(R)-Mequitazine"), and a clear indication of the associated hazards (e.g., "Toxic"). Follow your institution's specific labeling requirements.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area. The container should be kept closed except when adding waste.[15]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed waste management vendor who will transport the material for proper treatment, typically via chemical incineration.[3][13]

Data Summary: Mequitazine Disposal Profile

For quick reference, the key data points for the safe management of Mequitazine are summarized below.

PropertyValueSource
Chemical Name Mequitazine, 10-(1-Azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine[1]
CAS Number 29216-28-2[16]
Molecular Formula C₂₀H₂₂N₂S[1][16]
Hazard Classification Acute Toxicity, Oral (Category 3 or 4)[4][5][15]
Primary Disposal Route Licensed Hazardous Waste Vendor (Incineration)[3][13]
Prohibited Disposal Sewer/Drain Disposal, Household Trash (for pure substance)[11][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for various forms of (R)-Mequitazine waste generated in a laboratory setting.

MequitazineDisposalWorkflow start Identify (R)-Mequitazine Waste Stream waste_type What is the form of the waste? start->waste_type pure_solid Pure Solid or Concentrated Residue waste_type->pure_solid Solid contaminated_labware Contaminated Labware (Gloves, Vials, Paper) waste_type->contaminated_labware Contaminated Material aqueous_solution Dilute Aqueous Solution waste_type->aqueous_solution Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container pure_solid->collect_solid contaminated_labware->collect_solid collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous ehs_pickup Arrange for Disposal via Institutional EHS Department collect_solid->ehs_pickup collect_aqueous->ehs_pickup

Caption: Logical workflow for the proper disposal of Mequitazine waste.

Contingency Procedures (Non-Laboratory Settings)

While not the standard for professional laboratories, it is important to be aware of public guidance for the disposal of unwanted medications in a household setting, should the question arise. If a drug take-back program is unavailable, the U.S. Food and Drug Administration (FDA) advises the following as a last resort:

  • Mix, Do Not Crush: Mix the medicines (without crushing tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[17][18][19] This makes the drug less appealing to children and pets.

  • Contain: Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[20]

  • Discard: Throw the sealed container into your household trash.[20]

  • De-identify: Scratch out all personal information on the prescription bottle to protect privacy.[17][20]

It must be stressed that this household method is not an acceptable substitute for the professional hazardous waste disposal required in a research or industrial environment.

By adhering to these rigorous, scientifically-grounded disposal protocols, we uphold our commitment to safety, regulatory compliance, and environmental stewardship.

References

  • How to Dispose of Unused Medicines. (n.d.). U.S. Food and Drug Administration.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration.
  • Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration.
  • Safety Data Sheet - Piperazine. (2025, November 19). Cayman Chemical.
  • The occurrence of antihistamines in sewage waters and recipient rivers. (2025, August 6). ResearchGate.
  • Safety Data Sheet - Mequitazine. TCI Chemicals.
  • The Environmental Risks of Improper Medicine Disposal. (2024, October 5). EcoMENA.
  • What Are the Effects of Pharmaceutical Waste on the Environment? (2021, April 5). Rx Destroyer.
  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
  • Safety Data Sheet - Mequitazine. (2025, August 1). MedchemExpress.com.
  • Dosage form comprising 10-[(3s)-1-azabicyclo[2.2.2]oct-3-ylmethyl]-10h-phenothiazine... (n.d.). Google Patents.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Pharmaceutical Waste Management Webinar: Part 2. (2023, September 20). YouTube.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Safeguarding Our Environment: Proper Disposal of Antihistamine Waste. (n.d.). Benchchem.
  • The Impact of Pharmaceuticals Released to the Environment. (2025, November 10). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Mequitazine. (2020, March 17). Fisher Scientific.
  • Mequitazine. (n.d.). Wikipedia.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • Safety Data Sheet - Mequitazine Sulfone N-Oxide. (2026, January 27). LGC Standards.
  • Mequitazine (CAS 29216-28-2). (2025, January 27). ChemicalBook.

Sources

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